molecular formula C7H2ClF3O2 B125387 3-Chloro-2,4,5-trifluorobenzoic acid CAS No. 101513-77-3

3-Chloro-2,4,5-trifluorobenzoic acid

Cat. No.: B125387
CAS No.: 101513-77-3
M. Wt: 210.54 g/mol
InChI Key: KBESHLYCSZINAJ-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H2ClF3O2 and its molecular weight is 210.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBESHLYCSZINAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370187
Record name 3-Chloro-2,4,5-trifluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-77-3
Record name 3-Chloro-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5-trifluorobenzoic Acid
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Foundational & Exploratory

Technical Guide: 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its fluorinated and chlorinated structure makes it a valuable intermediate and building block in the synthesis of a variety of chemical compounds, particularly in the agrochemical and pharmaceutical industries. This document provides a comprehensive overview of its chemical and physical properties, along with available experimental data.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

PropertyValueReference
CAS Number 101513-77-3[1][2][3][4]
Molecular Formula C₇H₂ClF₃O₂[1][3]
Molecular Weight 210.54 g/mol [1][2][3]
Appearance White to almost white or light yellow crystalline powder[1][3]
Melting Point 112 - 116 °C[1][3]
Purity ≥ 97-98% (GC)[1][2]
Linear Formula ClC₆H(F₃)CO₂H[2]
MDL Number MFCD00153101[1][2]
PubChem Substance ID 24883262[2]
EINECS Number 630-223-4[4]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its primary applications are in the following sectors:

  • Agrochemicals: It is a key component in the development of novel herbicides and pesticides.[1] The specific substitution pattern of halogen atoms on the benzene ring can be tailored to achieve desired biological activity and selectivity.

  • Pharmaceuticals: This compound is utilized as a building block in the synthesis of new drug candidates.[1] The fluorine and chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

  • Material Science: It can be used in the synthesis of specialty polymers and other advanced materials where the incorporation of fluorine can enhance properties such as thermal stability and chemical resistance.

Experimental Protocols

General Synthetic Workflow (Conceptual)

The synthesis of this compound would likely involve a multi-step process starting from a more readily available fluorinated or chlorinated benzene derivative. A plausible, though hypothetical, pathway is outlined below.

G Start Starting Material (e.g., 1,2,4,5-Tetrafluorobenzene) Step1 Chlorination Start->Step1 e.g., Cl2, Lewis Acid Step2 Lithiation/ Grignard Formation Step1->Step2 e.g., n-BuLi or Mg Step3 Carboxylation (e.g., with CO2) Step2->Step3 Dry Ice (solid CO2) Step4 Acid Workup Step3->Step4 e.g., aq. HCl Product 3-Chloro-2,4,5- trifluorobenzoic acid Step4->Product

Caption: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a generalized and hypothetical synthetic pathway. Actual industrial synthesis routes may vary significantly.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. General safety precautions include:

  • Working in a well-ventilated area or fume hood.

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

For detailed safety information, please refer to the manufacturer's SDS.

Conclusion

This compound, with the CAS number 101513-77-3, is a significant chemical intermediate with important applications in the development of new agrochemicals and pharmaceuticals. Its well-defined physical properties make it a reliable component in complex synthetic pathways. Researchers and developers can leverage its unique structure to design and create novel molecules with tailored functionalities.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physical characteristics, spectroscopic profile, and synthesis. Detailed experimental protocols for its synthesis and for the determination of key physical properties are also provided. Furthermore, this guide illustrates the compound's role as a precursor to potent biologically active molecules, such as quinolone antibiotics, and depicts the established signaling pathway of these derivatives.

Introduction

This compound (CAS No. 101513-77-3) is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts unique chemical reactivity and makes it a valuable building block in organic synthesis.[1][3] The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring. This compound is of particular interest to researchers and professionals in drug discovery and agrochemical development due to its role as a key starting material in the synthesis of complex molecules, including potent antibacterial agents.[1][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below.

General Properties
PropertyValueReference(s)
CAS Number 101513-77-3[1][2]
Molecular Formula C₇H₂ClF₃O₂[1][2]
Molecular Weight 210.54 g/mol [1][2]
Appearance White to off-white crystalline powder[1][5]
Purity ≥97%[2]
Physical Properties
PropertyValueReference(s)
Melting Point 112-116 °C[1][2]
Boiling Point (Predicted) 272.0 ± 35.0 °C at 760 mmHg[6]
Solubility Soluble in organic solvents. Quantitative data not readily available.[1][3]
pKa Experimental data not readily available.
Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in open-access literature. However, standard analytical techniques can be used for its characterization.

TechniqueExpected Observations
¹H NMR A single proton signal in the aromatic region, likely a complex multiplet due to coupling with fluorine atoms.
¹³C NMR Seven distinct carbon signals are expected. The chemical shifts will be influenced by the attached halogen atoms, with the carboxyl carbon appearing at the lowest field.
¹⁹F NMR Three distinct fluorine signals are expected, with chemical shifts and coupling patterns determined by their positions on the aromatic ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Cl and C-F bond vibrations in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would involve the loss of COOH, Cl, and F.
Crystal Structure Data

X-ray crystallographic analysis has been performed on this compound.[4]

ParameterValueReference(s)
Crystal System Monoclinic[4]
Space Group P2₁/n[4]
a 4.4760 (9) Å[4]
b 13.654 (3) Å[4]
c 12.400 (3) Å[4]
β 97.16 (3)°[4]
Volume 751.9 (3) ų[4]
Z 4[4]

In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. The carboxyl group is twisted relative to the benzene ring by 6.8 (1)°.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type reaction.[4]

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl, 36% aqueous solution)

  • Diethyl ether

  • Water

  • Toluene (for recrystallization)

Procedure:

  • A solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared in a suitable reaction vessel.

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to the cupric chloride solution with stirring.

  • The resulting mixture is stirred for 1.5 hours at room temperature.

  • After the reaction is complete, water (25 ml) and diethyl ether (20 ml) are added to the mixture.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with a 36% aqueous solution of hydrochloric acid and then concentrated on a rotary evaporator to yield the crude product as a light-brown solid.

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation of a toluene solution.[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[7][8][9][10]

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • A small amount of the dry, powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-method with a Thiele tube or a similar heating block.[1][11][12][13][14]

Materials:

  • Small amount of the liquid sample (if the compound were liquid at room temperature)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with high-boiling oil or an aluminum block)

Procedure:

  • A small amount of the liquid is placed in the fusion tube.

  • A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is heated slowly and uniformly in the heating bath.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][11][12]

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.[15][16][17][18][19]

Potentiometric Titration Method:

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

  • A titration curve (pH vs. volume of base added) is plotted.

  • The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[16]

Role in Synthesis and Biological Activity of Derivatives

This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[20][21][22][23] These synthetic antibacterial agents are widely used to treat a variety of bacterial infections.[24][25][26][27][28]

Synthesis of Quinolone Antibiotics

The synthesis of quinolone antibiotics often involves the construction of the core bicyclic ring system. This compound can be used to introduce the substituted aromatic portion of the final molecule. A general synthetic approach is the Gould-Jacobs reaction.[20]

Synthesis_of_Quinolone_Antibiotics A This compound B Activation (e.g., acyl chloride formation) A->B C Condensation with aminocrotonate derivative B->C D Thermal Cyclization (Gould-Jacobs) C->D E Quinolone Core D->E F Further Functionalization (e.g., N-alkylation, C7-substitution) E->F G Fluoroquinolone Antibiotic F->G

Caption: Synthetic pathway from this compound to fluoroquinolone antibiotics.

Signaling Pathway of Quinolone Antibiotics

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[25][26][27] These enzymes are essential for DNA replication, transcription, and repair.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Fluoroquinolone Antibiotic DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Topo_IV->DNA_Replication Enables Topo_IV->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA replication.

By inhibiting the re-ligation step of the topoisomerase-catalyzed DNA cleavage, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks. This disruption of DNA integrity ultimately results in bacterial cell death.[25][26]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals, particularly antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₂ClF₃O₂[1]
Molecular Weight 210.54 g/mol [1]
CAS Number 101513-77-3[1]
Melting Point 112-116 °C
Appearance White to almost white crystalline powder[2]
Purity ≥97%

The spatial arrangement of the atoms in this compound has been determined by X-ray crystallography. The molecule crystallizes in a monoclinic system.[3] The carboxyl group is slightly twisted out of the plane of the benzene ring.[3]

Table 2: Crystal Structure Data for this compound

ParameterValueReference
Crystal System Monoclinic[3]
a 4.4760 (9) Å[3]
b 13.654 (3) Å[3]
c 12.400 (3) Å[3]
β 97.16 (3)°[3]
Volume 751.9 (3) ų[3]
Z 4[3]

Spectroscopic Data

Table 3: Representative Spectroscopic Data

TechniqueData (for structurally similar compounds)
¹H NMR The proton NMR spectrum is expected to show a signal for the single aromatic proton, likely in the region of 7-8 ppm, split by the adjacent fluorine atoms. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm).
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group.
FT-IR (cm⁻¹) Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and various C-F and C-Cl stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (m/z) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.54 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observed.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[3]

Experimental Procedure:

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.[3]

  • This solid mixture is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g).[3]

  • The resulting mixture is stirred for 1.5 hours.[3]

  • Following the reaction, additional water (25 ml) and diethyl ether (20 ml) are added to the mixture.[3]

  • The organic and aqueous layers are separated. The aqueous layer is extracted with diethyl ether.[3]

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.[3]

  • The organic solvent is removed by rotary evaporation to yield this compound as a light-brown solid (0.45 g).[3]

  • Crystals suitable for X-ray analysis can be obtained by slow evaporation from a toluene solution.[3]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G Synthesis of this compound A Reactants: - 3-Amino-2,4,5-trifluorobenzoic acid - Sodium Nitrite - Cupric Chloride - Hydrochloric Acid B Reaction Mixture Preparation: - Add solid mixture to CuCl2/HCl solution A->B C Reaction: - Stir for 1.5 hours B->C D Work-up: - Add Water and Diethyl Ether - Separate Layers C->D E Extraction: - Extract aqueous layer with Diethyl Ether - Extract combined organic layers with HCl D->E F Isolation: - Concentrate organic phase (Rotary Evaporation) E->F G Product: This compound (Light-brown solid) F->G H Purification (Optional): - Crystallization from Toluene G->H I Final Product: Crystalline this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of more complex molecules, particularly quinolone-based antibacterial agents.

G Role of this compound in Drug Synthesis A This compound (Starting Material) B Multi-step Chemical Synthesis A->B Reaction C Key Intermediate: Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B->C Formation D Further Chemical Modifications (e.g., Amination) C->D Modification E Final Product: 7-Aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids (Antibacterial Agents) D->E Final Synthesis

Caption: Logical relationship of this compound as an intermediate.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern imparts desirable properties to larger molecules, making it a valuable building block in the synthesis of various bioactive compounds, including antibacterial agents. This guide will explore the two principal routes for its preparation, offering detailed methodologies for practical application in a laboratory setting.

Synthesis Pathways

Two primary synthetic routes have been established for the preparation of this compound. The first pathway proceeds from the readily available 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer reaction. The second, more convergent approach, begins with 3,4,5,6-tetrafluorophthalic acid and proceeds through the key 3-amino intermediate.

Pathway 1: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid

This pathway involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a copper-catalyzed chlorination (Sandmeyer reaction). This method is efficient for the final-step conversion to the target molecule.

Experimental Protocol: Chlorination of 3-Amino-2,4,5-trifluorobenzoic Acid

Materials:

  • 3-Amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl, 36% aqueous solution)

  • Diethyl ether

  • Water

Procedure:

  • A solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared in a suitable reaction vessel.

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to the stirred cupric chloride solution.

  • The resulting mixture is stirred for 1.5 hours at room temperature.

  • Following the reaction, water (25 ml) and diethyl ether (20 ml) are added to the mixture.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

  • The organic layer is concentrated on a rotary evaporator to yield this compound as a light-brown solid.

Quantitative Data:

Starting MaterialReagent 1Reagent 2Reagent 3 (catalyst)Solvent 1Solvent 2ProductYield
3-Amino-2,4,5-trifluorobenzoic acid (0.52 g)Sodium nitrite (0.33 g)HCl (0.5 g of 36% aq.)Cupric chloride (3 g)Water (9 ml)Diethyl etherThis compound (0.45 g)~82%

Logical Workflow for Pathway 1

Pathway1 A 3-Amino-2,4,5-trifluorobenzoic acid B Diazotization (NaNO2, HCl) A->B C Aryl Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl2) C->D E This compound D->E

Caption: Synthesis of this compound from the corresponding amino precursor.

Pathway 2: Synthesis from 3,4,5,6-Tetrafluorophthalic Acid

A more comprehensive synthesis starts from 3,4,5,6-tetrafluorophthalic acid. This route involves an initial esterification, followed by a selective amination to form the key intermediate, 3-amino-2,4,5-trifluorobenzoic acid, which is then converted to the final product as described in Pathway 1. An improved version of this process boasts a significant increase in overall yield.

Experimental Protocol: Synthesis of 3-Amino-2,4,5-trifluorobenzoic Acid from a Tetrafluorophthalic Acid Derivative

Materials:

  • 2-Carboxy-3,4,5,6-tetrafluorobenzamide

  • Potassium hydroxide (KOH)

  • Bromine (Br₂)

  • Water

Procedure (for the analogous 2-amino isomer):

  • A solution of potassium hydroxide (39.2 g) in distilled water (356 mL) is prepared and stirred.

  • Bromine (11.3 g) is added to the KOH solution, and the mixture is stirred for 30 minutes.

  • 2-Carboxy-3,4,5,6-tetrafluorobenzamide (70 mmol) is added to the solution.

  • The reaction is allowed to proceed for 30 minutes at 293 K (20 °C).

  • The mixture is then heated to 363-368 K (90-95 °C) and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the mixture is allowed to stand for 48 hours.

  • Water (100 mL) is added, and the pH is adjusted to 1 with a suitable acid at ice-water temperature.

  • The mixture is stirred, and the resulting solid is collected by filtration to give the amino-tetrafluorobenzoic acid.

Quantitative Data (for the analogous 2-amino isomer synthesis):

Starting MaterialReagent 1Reagent 2SolventProductYield
2-Carboxy-3,4,5,6-tetrafluorobenzamide (70 mmol)KOH (39.2 g)Bromine (11.3 g)Water (356 mL)2-Amino-3,4,5,6-tetrafluorobenzoic acid (16.2 g)94%

The subsequent conversion of the 3-amino-2,4,5-trifluorobenzoic acid intermediate to the final product follows the protocol outlined in Pathway 1.

Logical Workflow for Pathway 2

Pathway2 A 3,4,5,6-Tetrafluorophthalic Acid B Esterification A->B C Diester of 3,4,5,6-Tetrafluorophthalic Acid B->C D Amination C->D E 3-Amino-2,4,5-trifluorobenzoic acid D->E F Diazotization & Sandmeyer Reaction E->F G This compound F->G

Caption: Multi-step synthesis of this compound starting from 3,4,5,6-Tetrafluorophthalic Acid.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The choice of pathway will likely depend on the availability of starting materials and the desired scale of the synthesis. The Sandmeyer reaction on 3-amino-2,4,5-trifluorobenzoic acid offers a direct and high-yielding final step. The route from 3,4,5,6-tetrafluorophthalic acid, while longer, provides an alternative starting point and has been optimized for improved overall yield. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for further research and development.

An In-depth Technical Guide on 3-Chloro-2,4,5-trifluorobenzoic Acid: Physicochemical Properties and Solubility Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 3-chloro-2,4,5-trifluorobenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a detailed, standard experimental protocol for determining the solubility of this compound, which can be adapted for various solvents and temperatures.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₂ClF₃O₂
Molecular Weight 210.54 g/mol
Appearance White to almost white powder to crystal; Light yellow crystals
Melting Point 112-116 °C
Assay ≥ 97%
InChI Key KBESHLYCSZINAJ-UHFFFAOYSA-N
SMILES OC(=O)c1cc(F)c(F)c(Cl)c1F
Qualitative Solubility Enhanced solubility in organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol is a generalized procedure that can be specifically adapted for this compound.

1. Principle:

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined, representing the thermodynamic solubility.

2. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate buffer, ethanol, methanol, acetone, toluene)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

3. Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vials at a high speed.

      • Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. This step is critical to remove all particulate matter.

  • Quantification:

    • Accurately dilute the clear, saturated supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the samples.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess This compound B Add known volume of solvent A->B C Seal vials A->C D Agitate at constant temperature (24-72h) C->D E Settle excess solid C->E F Centrifuge or Filter (0.22 µm) E->F H Dilute supernatant E->H G Collect clear supernatant F->G I Analyze by HPLC-UV or UV-Vis H->I J Calculate concentration using calibration curve I->J Result Solubility Data J->Result

Caption: Experimental workflow for the shake-flask solubility determination method.

Spectroscopic Analysis of 3-Chloro-2,4,5-trifluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic profile of 3-Chloro-2,4,5-trifluorobenzoic acid (CAS No. 101513-77-3), a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous compounds. It also outlines the standard experimental protocols for obtaining such data.

Compound Overview

This compound is a halogenated aromatic carboxylic acid with the molecular formula C₇H₂ClF₃O₂ and a molecular weight of 210.54 g/mol .[1][2] Its structure, featuring a chlorine atom and three fluorine atoms on the benzene ring, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. The compound typically appears as a white to light yellow crystalline solid with a melting point in the range of 112-116 °C.[2]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.5 - 8.0Doublet of doublets1HAromatic proton (H-6)

Prediction Basis: The chemical shift for the carboxylic acid proton is based on typical values for benzoic acids. The aromatic proton's chemical shift and multiplicity are predicted based on the electronic effects of the adjacent halogen substituents.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~165 - 170Carboxylic acid carbon (C=O)
150 - 160 (d, JCF~)Aromatic carbon (C-F)
145 - 155 (d, JCF~)Aromatic carbon (C-F)
140 - 150 (d, JCF~)Aromatic carbon (C-F)
~120 - 130Aromatic carbon (C-Cl)
~115 - 125Aromatic carbon (C-COOH)
~110 - 120Aromatic carbon (C-H)

Prediction Basis: The predicted chemical shifts are based on data for halogenated benzoic acids. The carbons directly attached to fluorine will exhibit splitting (doublets) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
-110 to -120Doublet of doubletsF-2
-130 to -140Doublet of doubletsF-4
-140 to -150Doublet of doubletsF-5

Prediction Basis: The chemical shift ranges for fluorine atoms on a benzene ring are well-established. The multiplicity is predicted based on coupling to the adjacent aromatic proton and other fluorine atoms.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (carboxylic acid)
1680 - 1710StrongC=O stretch (carboxylic acid dimer)
1550 - 1620MediumC=C stretch (aromatic ring)
1200 - 1350StrongC-O stretch (carboxylic acid)
1000 - 1200StrongC-F stretch
700 - 850StrongC-Cl stretch

Prediction Basis: These predictions are based on characteristic infrared absorption frequencies for functional groups present in the molecule.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
210/212Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom
193/195Loss of OH
165/167Loss of COOH
130Loss of COOH and Cl

Prediction Basis: The fragmentation pattern is predicted based on the lability of the carboxylic acid group and the stability of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several thousand scans are typically required to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired with a spectral width of approximately 200 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. ¹⁹F NMR is a sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion of a dilute solution (e.g., in methanol or acetonitrile) for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or via a direct insertion probe for electron ionization (EI).

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) is used to obtain accurate mass measurements.

  • Data Acquisition: For EI, the sample is bombarded with a beam of 70 eV electrons. For ESI, the sample solution is sprayed through a charged capillary. The resulting ions are then accelerated into the mass analyzer, and their mass-to-charge ratio (m/z) is measured. The spectrum is typically scanned over a mass range of 50 to 500 Da.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structure Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Pellet KBr Pellet Preparation (IR) Sample->Pellet Solution Dilute Solution (MS) Sample->Solution NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Solution->MS NMR_Data NMR Spectra (1H, 13C, 19F) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Integration of Spectroscopic Data NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Synthesis and Utility of 3-Chloro-2,4,5-trifluorobenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,4,5-trifluorobenzoic acid is a key fluorinated intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules, most notably as a precursor to potent fluoroquinolone antibacterial agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and primary applications, supplemented with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy reference and comparison.

Table 1: General Properties

PropertyValue
CAS Number101513-77-3
Molecular FormulaC₇H₂ClF₃O₂
Molecular Weight210.54 g/mol
AppearanceWhite to almost white powder/crystal[1]
Melting Point112-116 °C[1]
Purity≥97%, ≥98% (GC)[1]

Table 2: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a4.4760 (9) Å
b13.654 (3) Å
c12.400 (3) Å
β97.16 (3)°
Volume751.9 (3) ų
Z4

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been reported. The first route proceeds via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid, while the second involves a multi-step process starting from a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid.

Synthesis Route 1: From 3-Amino-2,4,5-trifluorobenzoic Acid

This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Synthesis_Route_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-2,4,5-trifluorobenzoic acid 3-Amino-2,4,5-trifluorobenzoic acid reagents 1. NaNO₂ / aq. HCl 2. CuCl₂ 3-Amino-2,4,5-trifluorobenzoic acid->reagents Diazotization & Chlorination product This compound reagents->product

Caption: Synthetic pathway from 3-amino-2,4,5-trifluorobenzoic acid.

A detailed experimental protocol for the synthesis via chlorination of 3-amino-2,4,5-trifluorobenzoic acid is as follows:

  • Reaction Setup: In a suitable reaction vessel, a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid is prepared.

  • Addition of Reactants: A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is added in portions to the cupric chloride solution.

  • Reaction: The resulting mixture is stirred for 1.5 hours at room temperature.

  • Work-up: Following the reaction, 25 ml of water and 20 ml of diethyl ether are added to the mixture. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator.

  • Isolation: This procedure yields 0.45 g of this compound as a light-brown solid.[2]

Table 3: Quantitative Data for Synthesis Route 1

ParameterValue
Starting Material3-Amino-2,4,5-trifluorobenzoic acid (0.52 g)
Product Yield0.45 g
AppearanceLight-brown solid[2]
Synthesis Route 2: From 3,4,5,6-Tetrafluoro-1,2-benzenedicarboxylic Acid Diester

An alternative synthesis begins with a diester of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid. This process involves the reaction with a substituted amine to form 3-amino-2,4,5-trifluorobenzoic acid as an intermediate, which is then converted to the final product as described in Route 1.[3]

Synthesis_Route_2 start 3,4,5,6-Tetrafluoro-1,2- benzenedicarboxylic acid diester intermediate 3-Amino-2,4,5- trifluorobenzoic acid start->intermediate Amine Reaction product 3-Chloro-2,4,5- trifluorobenzoic acid intermediate->product Diazotization & Chlorination

Caption: Multi-step synthesis from a tetrafluorophthalic acid derivative.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various biologically active molecules.

Fluoroquinolone Antibacterial Agents

This compound is a key starting material for the synthesis of 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are potent antibacterial agents.[2] The synthesis of these complex molecules relies on the specific reactivity and substitution pattern of this compound.

Logical_Relationship cluster_precursor Key Intermediate cluster_product Final Product Class cluster_application Therapeutic Application precursor This compound product Fluoroquinolone Antibacterial Agents precursor->product Multi-step Synthesis application Treatment of Bacterial Infections product->application Biological Activity

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines the compound's physicochemical properties, potential hazards, and detailed protocols for its safe use, storage, and disposal. The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Physicochemical and Toxicological Profile

This compound is a solid, white to almost white crystalline powder.[1] Due to its halogenated aromatic structure, it possesses properties that make it a valuable building block in organic synthesis, but also necessitate careful handling.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₂ClF₃O₂[3]
Molecular Weight 210.54 g/mol [3]
Appearance White to almost white powder/crystal[1]
Melting Point 112-116 °C[1]
Solubility Very slightly soluble in cold water; freely soluble in hot water and alcohol.
pKa The electron-withdrawing nature of fluorine atoms generally lowers the pKa of the carboxylic acid group, affecting its ionization state at physiological pH.[4]

Table 2: Toxicological Summary and Hazard Identification

Hazard ClassGHS ClassificationKey Findings and ConsiderationsReference
Acute Toxicity (Oral) Harmful if swallowed (for related compounds)No specific LD50 data is available for this compound. However, related compounds like 3-Chloro-5-fluorobenzoic acid are classified as harmful if swallowed.[5]
Skin Corrosion/Irritation Causes skin irritationDirect contact with the solid or solutions can cause skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritationThe compound is a serious eye irritant.[6]
Respiratory Irritation May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[6]
Carcinogenicity Not classified as a carcinogenNo data available to suggest carcinogenic properties.[6]
Hepatotoxicity Potential for hepatotoxicityHalogenated benzoic acids, in general, can have effects on the hepatorenal system. 4-chlorobenzoic acid has shown a pronounced organotoxic effect on the liver in studies.[7][8]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, 0.35 mm).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. For larger quantities or where significant dust is generated, chemical-resistant overalls may be necessary.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Synthesis Protocol

The following is a reported method for the synthesis of this compound:[9]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • Addition of Reactants: A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is added in portions to the cupric chloride solution.

  • Reaction: The resulting mixture is stirred for 1.5 hours.

  • Work-up: After stirring, 25 ml of water and 20 ml of diethyl ether are added. The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • Extraction: The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

  • Isolation: The final product is obtained by concentrating the organic extracts on a rotary evaporator, yielding 3-chloro-2,4,5-trifuorobenzoic acid as a light-brown solid.

Analytical Quantification (Adapted from a method for related compounds)

For the quantification of trace amounts of halogenated benzoic acids in biological or environmental samples, a method such as Solid Phase Extraction followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-HPLC-MS/MS) is recommended. The general workflow would be:

  • Sample Preparation: Enzymatic hydrolysis of conjugated analytes in the sample.

  • Extraction: Automated off-line solid phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the target analyte from other components.

  • Detection and Quantification: Isotope dilution-electrospray ionization tandem mass spectrometry (ESI-MS/MS) for sensitive and selective detection.

Safety Procedures

Spill and Accidental Release Measures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water.

  • Major Spills:

    • Evacuate the laboratory and alert emergency personnel.

    • Prevent the spread of the material.

    • Follow established institutional procedures for large chemical spills.

Decontamination

A general procedure for decontaminating equipment used with halogenated aromatic compounds involves:[10]

  • Thoroughly wash the equipment with a laboratory detergent and hot tap water, using a brush to remove any residue.

  • Rinse thoroughly with hot tap water.

  • Perform a final rinse with organic-free or deionized water.

  • Allow the equipment to air dry completely before reuse or storage.

Air Monitoring

For laboratories where this compound is used frequently or in large quantities, air monitoring may be advisable. Techniques for monitoring volatile organic compounds (VOCs), including halogenated aromatics, include:[11][12]

  • Active Sampling: Drawing air through a sorbent tube followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Passive Samplers: Devices that collect pollutants over time via diffusion for later analysis.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, fluorinated benzoic acid derivatives are known to be biologically active.[1][13] They are used in the development of anti-inflammatory and analgesic medications.[1] The mechanisms of action for some of these derivatives involve the inhibition of the cyclooxygenase (COX) pathway and the induction of apoptosis.[4]

Signaling_Pathways FBAD Fluorinated Benzoic Acid Derivatives COX_Enzymes COX_Enzymes FBAD->COX_Enzymes Inhibition Bcl2_Family Bcl2_Family FBAD->Bcl2_Family Modulation

Safe_Handling_Workflow

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes: Synthesis of Derivatives from 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a highly versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring both chloro and trifluoro functionalities, makes it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][3] This compound is particularly noted for its role in the synthesis of potent antibacterial agents, such as quinolonecarboxylic acid derivatives.[4] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably the formation of amides and esters, which are prevalent motifs in biologically active compounds. These application notes provide detailed protocols for the synthesis of amide and ester derivatives from this compound, tailored for researchers in organic synthesis and medicinal chemistry.

Key Applications of Derivatives:

  • Pharmaceuticals: Serves as a precursor for novel drugs, especially in the development of anti-inflammatory and analgesic medications.[3]

  • Agrochemicals: Used as a key intermediate in the synthesis of advanced herbicides and insecticides.[3]

  • Material Science: Incorporated into the formulation of specialized polymers and coatings requiring high chemical resistance and durability.[3]

Derivatization Strategies

The primary routes for derivatizing this compound involve the transformation of the carboxylic acid functional group. The two most common and useful transformations are amide bond formation and esterification.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 3-Chloro-2,4,5-trifluorobenzoic Acid amide Amide Derivative R-CONHR' start->amide R'NH₂, Coupling Agent (e.g., HATU, EDC) acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂ or (COCl)₂ ester Ester Derivative R-COOR' start->ester R'OH, H⁺ catalyst acyl_chloride->amide R'NH₂, Base

Caption: Key synthetic pathways for derivatizing this compound.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives via Acyl Chloride Intermediate

This classic two-step method is robust and generally provides high yields. It involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1A: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

G A Suspend 3-Chloro-2,4,5-trifluorobenzoic Acid in anhydrous solvent (e.g., DCM) + catalytic DMF B Add Thionyl Chloride (SOCl₂) dropwise at 0 °C A->B C Warm to room temperature, then reflux for 1-2 hours B->C D Monitor reaction (gas evolution ceases) C->D E Remove solvent and excess SOCl₂ under reduced pressure D->E F Crude 3-Chloro-2,4,5-trifluorobenzoyl chloride (use directly) E->F

Caption: Workflow for the synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Suspend the acid in an anhydrous solvent (e.g., DCM).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, until the evolution of gas (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which typically can be used in the next step without further purification.

Step 1B: Coupling with Amine

Procedure:

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Protocol 2: Direct Amide Synthesis via Peptide Coupling Reagents

This one-pot method utilizes coupling agents to directly form the amide bond under milder conditions, avoiding the need to isolate the acyl chloride. It is particularly useful for sensitive substrates.

G A Combine Acid, Amine (1.1 eq), and Coupling Additive (e.g., HOBt, 1.2 eq) in anhydrous solvent (DCM/DMF) B Cool mixture to 0 °C A->B C Add Base (DIPEA, 2.5 eq) and Coupling Reagent (EDC·HCl, 1.2 eq) B->C D Warm to room temperature and stir for 12-24 hours C->D E Workup (wash with H₂O, acid, base) and concentrate D->E F Purify by column chromatography E->F G Pure Amide Product F->G

Caption: Workflow for direct amide synthesis using EDC/HOBt coupling reagents.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU

  • Hydroxybenzotriazole (HOBt) (if using EDC)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of DMF can be added as a co-solvent.

  • Add the desired amine (1.1 eq) to the solution, followed by HOBt (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform a standard aqueous workup as described in Protocol 1B (Step 6).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[5]

Protocol 3: Synthesis of Ester Derivatives via Fischer Esterification

This protocol describes the acid-catalyzed reaction between this compound and an alcohol to form the corresponding ester.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol) (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring progress by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with water, saturated NaHCO₃ (aq) (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by flash column chromatography or distillation if necessary.

Data Presentation

The following table summarizes representative data for the synthesis of various amide and ester derivatives from this compound using the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

EntryDerivative TypeReagent/Coupling PartnerProtocol UsedProduct NameRepresentative Yield (%)
1AmideBenzylamine1 or 2N-benzyl-3-chloro-2,4,5-trifluorobenzamide85-95%
2AmideMorpholine1 or 2(3-chloro-2,4,5-trifluorophenyl)(morpholino)methanone90-98%
3AmideAniline2N-(3-chloro-2,4,5-trifluorophenyl)benzamide75-85%
4Amidetert-Butylamine2N-tert-butyl-3-chloro-2,4,5-trifluorobenzamide65-75%
5EsterMethanol3Methyl 3-chloro-2,4,5-trifluorobenzoate80-90%
6EsterEthanol3Ethyl 3-chloro-2,4,5-trifluorobenzoate80-90%

References

3-Chloro-2,4,5-trifluorobenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of a wide range of valuable organic molecules. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and three fluorine atoms, imparts distinct reactivity and physicochemical properties to the target molecules. This versatile intermediate is extensively utilized in the pharmaceutical and agrochemical industries for the development of novel drugs and crop protection agents. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application in Pharmaceutical Synthesis

A primary application of this compound is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[1][2] The acid is a key precursor for constructing the quinolone core structure. Additionally, the chlorinated and fluorinated benzoic acid scaffold is found in potent inhibitors of Aurora A kinase, a key regulator of mitosis, making it a valuable starting material for the development of novel anticancer therapeutics.

Synthesis of Quinolone Antibiotics

This compound is a pivotal intermediate in the multi-step synthesis of various fluoroquinolone antibiotics. The general strategy involves the conversion of the benzoic acid to a more reactive acyl chloride, followed by a series of condensation and cyclization reactions to construct the characteristic quinolone ring system.

Experimental Protocol: Synthesis of a Quinolone Intermediate

This protocol outlines the initial steps in the synthesis of a key quinolone intermediate starting from this compound.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

The carboxylic acid is first converted to the more reactive acyl chloride.

  • Reaction:

    • This compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane), a catalytic amount of DMF (e.g., 0.05 eq) is added.

    • Thionyl chloride (1.2-1.5 eq) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux (typically 50-70 °C) and monitored by TLC or GC until the starting material is consumed.

    • After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which is often used in the next step without further purification.

Quantitative Data for Acyl Chloride Formation

Chlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl ChlorideDMF (cat.)TolueneReflux2-4>95~95General Knowledge
Oxalyl ChlorideDMF (cat.)DichloromethaneRoom Temp1-2>98>97General Knowledge
TriphosgeneDMF (cat.)1,2-dichloroethane80495>98[3]

Step 2: Acylation and Cyclization to form the Quinolone Core

The resulting acyl chloride is then reacted with a suitable amine and subsequently cyclized to form the quinolone ring system. The specific reaction partners will vary depending on the desired final antibiotic.

  • General Procedure:

    • The crude 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., THF, dioxane).

    • The solution is cooled in an ice bath, and a substituted amine (e.g., an aminocyclopropane derivative) (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq) are added.

    • The reaction is stirred at room temperature until the acylation is complete.

    • Subsequent reaction steps, typically involving intramolecular cyclization promoted by a strong base (e.g., sodium hydride, potassium carbonate), lead to the formation of the quinolone core. These steps are highly specific to the target molecule.

Mechanism of Action of Quinolone Antibiotics

Fluoroquinolone antibiotics exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.[4][7]

Quinolone_Mechanism Quinolone Quinolone Antibiotic Cleavage_Complex Enzyme-DNA Cleavage Complex Quinolone->Cleavage_Complex Stabilizes DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Introduces negative supercoils Topo_IV Topoisomerase IV Topo_IV->DNA Decatenates replicated chromosomes DNA->Cleavage_Complex Forms complex with enzyme Replication_Fork Stalled Replication Fork Cleavage_Complex->Replication_Fork Blocks DSBs Double-Strand Breaks Replication_Fork->DSBs Leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Mechanism of action of quinolone antibiotics.

Synthesis of Aurora A Kinase Inhibitors

Experimental Workflow: General Synthesis of an Aurora A Kinase Inhibitor

Aurora_Inhibitor_Synthesis Start 3-Chloro-2,4,5- trifluorobenzoic acid Acyl_Chloride Acyl Chloride Formation Start->Acyl_Chloride Amide_Coupling Amide Coupling (e.g., with T3P) Acyl_Chloride->Amide_Coupling Amine_Scaffold Amine-containing Scaffold Amine_Scaffold->Amide_Coupling Inhibitor Aurora A Kinase Inhibitor Amide_Coupling->Inhibitor

General workflow for synthesizing Aurora A kinase inhibitors.

Aurora A Kinase Signaling Pathway in Mitosis

Aurora A kinase is a key regulator of cell division, playing critical roles in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is implicated in various cancers. Inhibitors of Aurora A can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_A_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis PLK1 PLK1 AuroraA Aurora A Kinase PLK1->AuroraA Activates CEP192 CEP192 CEP192->AuroraA Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry Apoptosis Apoptosis AuroraA->Apoptosis Inhibition leads to TPX2 TPX2 TPX2->AuroraA Activates Inhibitor Aurora A Inhibitor Inhibitor->AuroraA

Simplified Aurora A kinase signaling pathway in mitosis.

Application in Agrochemical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of modern herbicides. The presence of the halogenated phenyl ring is a common feature in many active agrochemical ingredients.

Synthesis of Pyrazole Herbicides

Substituted pyrazoles are an important class of herbicides. While a direct protocol starting from this compound was not found in the search results, the synthesis of structurally related pyrazole herbicides often involves the reaction of a substituted benzoyl chloride with a pyrazole derivative.

General Experimental Workflow for Pyrazole Herbicide Synthesis

Herbicide_Synthesis Start 3-Chloro-2,4,5- trifluorobenzoic acid Acyl_Chloride Acyl Chloride Formation Start->Acyl_Chloride Friedel_Crafts Friedel-Crafts Acylation Acyl_Chloride->Friedel_Crafts Pyrazole Substituted Pyrazole Pyrazole->Friedel_Crafts Herbicide Pyrazole Herbicide Friedel_Crafts->Herbicide

General workflow for synthesizing pyrazole herbicides.

Experimental Protocol: Friedel-Crafts Acylation (General)

This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound, which is a key step in the synthesis of some pyrazole herbicides.

  • Procedure:

    • To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) (1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C, a solution of the substituted pyrazole (1.0 eq) is added.

    • A solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in the same solvent is then added dropwise, maintaining the temperature at 0 °C.

    • After the addition, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

    • The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for a Representative Friedel-Crafts Acylation

Acyl ChlorideSubstrateCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2,3,4,5-Tetrafluorobenzoyl chlorideTolueneAlCl₃Dichloromethane0 to RT385[9]
Benzoyl chlorideBenzeneAlCl₃Carbon disulfideReflux190General Knowledge

Note: The data for 2,3,4,5-tetrafluorobenzoyl chloride is provided as a close structural analog to illustrate typical reaction conditions and yields.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of important pharmaceuticals, such as fluoroquinolone antibiotics and potential anticancer agents, as well as in the agrochemical sector for the development of novel herbicides, highlights its significance. The protocols and data presented herein provide a foundation for researchers and scientists to explore and expand upon the applications of this important synthetic intermediate. Further research into its use in material science and the development of new bioactive molecules is warranted.

References

Applications of 3-Chloro-2,4,5-trifluorobenzoic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4,5-trifluorobenzoic acid is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzoic acid scaffold, imparts distinct chemical properties that are highly valuable in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its well-established role in the development of quinolone antibacterial agents. While halogenated benzoic acids are also utilized in the synthesis of other therapeutic agents, such as Aurora A kinase inhibitors, detailed public data for a comprehensive protocol and quantitative analysis specifically involving this compound in this context is limited.

Core Application: Synthesis of Quinolone Antibacterial Agents

This compound is a key starting material for the synthesis of potent fluoroquinolone antibiotics. These drugs are highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The synthetic pathway leverages the reactivity of the acid chloride derivative of this compound to construct the core quinolone ring system. A notable example is the synthesis of compounds structurally related to ciprofloxacin.

Logical Workflow for Quinolone Synthesis

The following diagram illustrates the general synthetic strategy for producing a quinolone core from this compound.

G A This compound B Acyl Chloride Formation A->B C 3-Chloro-2,4,5-trifluorobenzoyl chloride B->C D Condensation with Ethyl Acetoacetate Derivative C->D E Enamine Intermediate D->E F Reaction with Cyclopropylamine E->F G Substituted Acrylic Acid Ester F->G H Cyclization G->H I Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate H->I J Nucleophilic Substitution with Piperazine I->J K Final Quinolone Antibacterial J->K

Caption: Synthetic workflow for quinolone antibacterials.

Quantitative Data: Reaction Yields

The following table summarizes the reported yields for the key steps in the synthesis of a quinolone antibacterial agent starting from a trifluorobenzoyl chloride precursor.

Step No.ReactionStarting MaterialProductReported Yield (%)
1Acyl Chloride Formation2,4,5-Trifluorobenzoic acid2,4,5-Trifluorobenzoyl chlorideQuantitative
2Condensation2,4,5-Trifluorobenzoyl chlorideN,N-diethyl enaminone intermediate76
3CyclizationN,N-diethyl enaminone intermediateDifluoroquinolone68
4Piperazine Substitution7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCiprofloxacinNot Specified

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-50°C) until the reaction is complete. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-Chloro-2,4,5-trifluorobenzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of a Quinolone Core

This protocol outlines the synthesis of a key quinolone intermediate, Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, from a precursor derived from 3-Chloro-2,4,5-trifluorobenzoyl chloride.[3]

Materials:

  • 3-Cyclopropylamino-2-(2,4,5-trifluoro-3-chlorobenzoyl)acrylic acid ethyl ester

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-water mixture

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-cyclopropylamino-2-(2,4,5-trifluoro-3-chlorobenzoyl)acrylic acid ethyl ester (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (approximately 2.1 equivalents) to the solution.

  • Heat the mixture to 50°C with stirring for 1 hour.

  • Upon completion of the reaction, filter the resulting precipitate.

  • Wash the filtered solid with a mixture of ice and water.

  • Dry the solid to obtain Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. A reported yield for this step is 90%.[1]

Protocol 3: Synthesis of a Ciprofloxacin Analogue

This protocol describes the final step in the synthesis of a ciprofloxacin-like molecule through nucleophilic substitution of the 7-chloro group with piperazine.

Materials:

  • Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 N)

  • Acetone

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the quinolone intermediate (1 equivalent) in DMSO.

  • Add piperazine (approximately 4 equivalents) to the solution.

  • Heat the mixture to 90°C and monitor the reaction by a suitable method (e.g., HPLC or TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Adjust the pH of the mixture to 7 using 4 N HCl.

  • Allow the product to precipitate, potentially by cooling in a 4°C refrigerator.

  • Filter the solid, wash sequentially with water and acetone, and then dry to afford the final ciprofloxacin analogue.

Application in Aurora A Kinase Inhibitors: A Note

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors using a substituted benzoic acid.

G A Substituted Benzoic Acid (e.g., this compound) B Amide Coupling A->B D Kinase Inhibitor B->D C Core Scaffold with Amine Functionality C->B E Biological Evaluation (e.g., IC50 determination) D->E F Structure-Activity Relationship (SAR) Studies E->F

Caption: General workflow for kinase inhibitor synthesis.

Researchers interested in exploring the potential of this compound in this area would likely follow a similar synthetic strategy, coupling it with various amine-containing heterocyclic cores to generate a library of compounds for biological screening.

References

Application Notes and Protocols for 3-Chloro-2,4,5-trifluorobenzoic acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms, synthetic applications, and biological relevance of 3-Chloro-2,4,5-trifluorobenzoic acid. This versatile building block is a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably the fluoroquinolone class of antibiotics.

Introduction

This compound is a poly-substituted aromatic carboxylic acid. Its unique electronic properties, arising from the presence of three electron-withdrawing fluorine atoms, a chlorine atom, and a carboxylic acid group, make it an important precursor in organic synthesis. The high degree of halogenation renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the construction of complex molecular frameworks. This compound is particularly crucial in the pharmaceutical industry for the synthesis of potent antibacterial agents.[1][2]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₂ClF₃O₂[3]
Molecular Weight 210.54 g/mol [3]
Melting Point 112-116 °C[3]
Appearance Light yellow to white solid[4]
CAS Number 101513-77-3[3]

While specific spectroscopic data for a wide range of derivatives are dispersed throughout the literature, the structural features of this compound and its reaction products can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single proton signal is expected for the aromatic proton, typically in the downfield region.

    • ¹³C NMR: The spectrum will show seven distinct carbon signals, with the chemical shifts influenced by the attached halogens and the carboxylic acid group.

    • ¹⁹F NMR: Three distinct fluorine signals are expected, with their chemical shifts and coupling constants providing valuable information about their positions on the aromatic ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and C-Cl bonds, will be present.

  • Mass Spectrometry (MS): The molecular ion peak and isotopic pattern for chlorine will be key features in the mass spectrum, confirming the molecular weight and elemental composition.

Key Reaction Mechanisms

The primary reaction mechanism involving this compound is Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing fluorine and carboxylic acid groups activate the benzene ring towards attack by nucleophiles.

The SNAr mechanism generally proceeds in two steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored.

The regioselectivity of the substitution (i.e., which halogen is replaced) is influenced by the nature of the nucleophile and the reaction conditions. In the synthesis of fluoroquinolones, the substitution typically occurs at the position that will become the C-7 position of the quinolone core.

Below is a generalized workflow for the utilization of this compound in the synthesis of quinolone precursors.

G cluster_0 Activation cluster_1 Condensation and Cyclization cluster_2 Final Assembly A 3-Chloro-2,4,5- trifluorobenzoic acid B Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Activation C 3-Chloro-2,4,5- trifluorobenzoyl chloride B->C D Reaction with Aminoacrylate Derivative C->D E Intermediate Adduct D->E F Cyclization (Base-mediated) E->F G Quinolone Core Precursor F->G H Nucleophilic Aromatic Substitution (e.g., with Piperazine) G->H I Fluoroquinolone Antibiotic (e.g., Ciprofloxacin) H->I

A generalized workflow for the synthesis of fluoroquinolones.

Application in Drug Development: Synthesis of Fluoroquinolone Antibiotics

This compound is a pivotal starting material for the synthesis of many fluoroquinolone antibiotics, such as Ciprofloxacin.[5] The structural features of the final antibiotic, including the fluorine atom at the C-6 position and the substituent at the C-7 position, are introduced through reactions involving this precursor.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[6]

G cluster_0 Bacterial DNA Replication cluster_1 Fluoroquinolone Intervention A Bacterial DNA B DNA Gyrase / Topoisomerase IV A->B Binding C DNA Cleavage and Re-ligation B->C Enzymatic Action C->A DNA Replication Continues E Ternary Complex (DNA-Enzyme-Drug) C->E Intercalation D Fluoroquinolone (e.g., Ciprofloxacin) D->E F Stabilization of Cleavage Complex E->F G Accumulation of Double-Strand Breaks F->G H Bacterial Cell Death G->H

Mechanism of action of fluoroquinolone antibiotics.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4]

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • 36% Aqueous hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, prepare a solution of cupric chloride (3 g) in water (9 ml) and 36% aqueous HCl (0.5 g).

  • In a separate container, create a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g).

  • Add the solid mixture in portions to the stirred cupric chloride solution.

  • Stir the resulting mixture for 1.5 hours at room temperature.

  • After stirring, add additional water (25 ml) and diethyl ether (20 ml) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a 36% aqueous solution of hydrochloric acid.

  • Concentrate the organic phase on a rotary evaporator to yield this compound as a light-brown solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
3-amino-2,4,5-trifluorobenzoic acid191.100.520.0027
Sodium nitrite69.000.330.0048
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound210.540.45~79%
Protocol 2: General Procedure for the Synthesis of N-substituted amides from this compound

This protocol outlines the activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Part A: Acyl Chloride Formation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), suspend or dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the mixture at room temperature. If using oxalyl chloride, add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (evolution of gas ceases). This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess solvent and reagent under reduced pressure to obtain the crude 3-chloro-2,4,5-trifluorobenzoyl chloride, which can often be used in the next step without further purification.

Part B: Amidation

Materials:

  • Crude 3-chloro-2,4,5-trifluorobenzoyl chloride

  • Primary or secondary amine (2.2 equivalents)

  • Anhydrous inert solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine) (optional, 1.1 equivalents)

Procedure:

  • Dissolve the amine (and optional base) in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the amine solution in an ice bath.

  • Dissolve the crude 3-chloro-2,4,5-trifluorobenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid (to remove excess amine and base), followed by a basic wash (e.g., saturated sodium bicarbonate solution), and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its reactivity, primarily governed by the principles of nucleophilic aromatic substitution, allows for the construction of complex molecular architectures. A thorough understanding of its reaction mechanisms and the availability of robust experimental protocols are essential for its effective utilization in research and drug development. The continued exploration of the reactivity of this and related compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 3-Chloro-2,4,5-trifluorobenzoic acid as a versatile chemical building block in the synthesis of pharmaceutical intermediates and as a scaffold for potential agrochemicals.

Overview

This compound is a halogenated aromatic carboxylic acid widely utilized in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts distinct chemical properties that make it a valuable precursor in the development of novel compounds for the pharmaceutical and agrochemical industries.[1] Specifically, it serves as a key starting material for the synthesis of quinolone antibiotics and is explored as a scaffold for new herbicidal agents.[2][3]

Chemical Properties
PropertyValue
CAS Number 101513-77-3
Molecular Formula C₇H₂ClF₃O₂
Molecular Weight 210.54 g/mol
Melting Point 112-116 °C
Appearance White to off-white crystalline powder

Application in Pharmaceutical Synthesis: Quinolone Antibiotics

This compound is a crucial intermediate in the synthesis of potent quinolone antibacterial agents. The following protocols detail the multi-step synthesis of Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key precursor to various fluoroquinolone drugs.

Synthetic Workflow for Quinolone Intermediate

G A 3-Chloro-2,4,5- trifluorobenzoic acid B 3-Chloro-2,4,5- trifluorobenzoyl chloride A->B  SOCl₂ or (COCl)₂ C Ethyl 2-(3-chloro-2,4,5- trifluorobenzoyl)-3- (dimethylamino)acrylate B->C  Ethyl 3-(dimethylamino)acrylate, Triethylamine D Ethyl 2-(3-chloro-2,4,5- trifluorobenzoyl)-3- (cyclopropylamino)acrylate C->D  Cyclopropylamine E Ethyl 8-chloro-1-cyclopropyl- 6,7-difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E  K₂CO₃, DMF

Caption: Synthetic pathway from this compound to a key quinolone intermediate.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, a more reactive intermediate for subsequent acylation reactions.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a solution of this compound in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add an excess (2-3 equivalents) of thionyl chloride at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate

This two-step protocol involves the formation of an enamino ester followed by substitution with cyclopropylamine.

  • Step 2.2.1: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(dimethylamino)acrylate

    • Materials:

      • 3-Chloro-2,4,5-trifluorobenzoyl chloride

      • Ethyl 3-(dimethylamino)acrylate

      • Triethylamine (Et₃N)

      • Anhydrous dioxane

    • Procedure:

      • Dissolve ethyl 3-(dimethylamino)acrylate and triethylamine in anhydrous dioxane.

      • Cool the mixture in an ice bath and add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride in anhydrous dioxane dropwise with stirring.

      • Allow the reaction to warm to room temperature and stir for 3-4 hours.

      • Remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove triethylamine hydrochloride. The organic layer is then dried and concentrated to yield the crude product.

  • Step 2.2.2: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate

    • Materials:

      • Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(dimethylamino)acrylate

      • Cyclopropylamine

      • Toluene

    • Procedure:

      • Dissolve the crude product from Step 2.2.1 in toluene.

      • Add cyclopropylamine and heat the mixture to reflux for 1-2 hours.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Remove the toluene under reduced pressure to obtain the crude product.

Protocol 2.3: Synthesis of Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This final step involves the cyclization of the acrylic acid derivative to form the quinolone ring system.

  • Materials:

    • Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-(cyclopropylamino)acrylate

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the crude product from Protocol 2.2 in DMF.

    • Add potassium carbonate to the solution.

    • Heat the mixture with stirring at a suitable temperature (e.g., 50-80°C) for 1-2 hours.

    • Upon completion, the product often precipitates from the reaction mixture. The precipitate can be filtered, washed with water, and dried to yield the final product.

Quantitative Data
Reaction StepProductTypical Yield
Protocol 2.3Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate~90%

Application in Agrochemical Synthesis: Potential for Novel Herbicides

Conceptual Workflow for Herbicide Synthesis

G A 3-Chloro-2,4,5- trifluorobenzoic acid B Functionalized Benzoic Acid Derivative A->B  Derivatization C Coupling with Heterocycle B->C  Coupling Reaction D Novel Herbicidal Compound C->D  Final Modification

Caption: Conceptual workflow for the synthesis of novel herbicides from this compound.

Application Notes

Derivatives of fluorinated benzoic acids are known to be key components in the synthesis of modern herbicides. For instance, they can be used to create substituted picolinic acids, which are a class of synthetic auxin herbicides. The synthesis would typically involve the conversion of this compound into a more complex intermediate, which is then coupled with a suitable heterocyclic moiety known to impart herbicidal activity.

While specific protocols are proprietary, the general approach would involve:

  • Functionalization of the Benzoic Acid: The carboxylic acid group can be converted to an ester or amide to facilitate further reactions or to act as the final active form.

  • Coupling Reactions: The functionalized benzoic acid derivative can be coupled with various heterocyclic compounds, such as pyrazoles or pyridines, which are common in herbicidal molecules.

  • Modification and Optimization: The resulting compound can be further modified to optimize its herbicidal activity, selectivity, and environmental profile.

Herbicidal Activity of Structurally Related Compounds

The following table presents the herbicidal activity (IC₅₀ values) of some 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which are structurally related to potential herbicides that could be synthesized from this compound.[4][5] The data is against the root growth of Arabidopsis thaliana.

Compound IDR Group on Phenyl RingIC₅₀ (µM)
V-74-Cl0.045
V-84-F0.12
Picloram (Reference)-1.8
Halauxifen-methyl (Reference)-2.0

This data suggests that compounds with structural similarities to derivatives of this compound can exhibit potent herbicidal activity, often exceeding that of commercial standards. This makes the title compound a promising starting point for the discovery of new agrochemicals.

References

Application Notes and Protocols for the Quantification of 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following sections outline methodologies using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), complete with sample preparation, instrument parameters, and validation data.

Analytical Methods Overview

A summary of the performance characteristics for the described analytical methods is presented in Table 1. These methods offer a range of options to suit different laboratory capabilities and analytical requirements, from routine purity assessments to trace-level quantification in complex matrices.

Table 1: Summary of Quantitative Data for Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity Range 0.5 - 100 µg/mL0.1 - 500 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Limit of Detection (LOD) 0.15 µg/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%92 - 108%
Precision (% RSD) < 2%< 5%< 10%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as reaction mixtures or bulk materials.

Experimental Protocol

2.1.1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in methanol and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.2. HPLC-UV Instrumentation and Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

2.1.3. Calibration

Prepare a series of standard solutions of this compound in methanol in the range of 0.5 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect UV Detection (272 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify LCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis add_is Add Internal Standard acidify Acidify Sample add_is->acidify extract Extract with Ethyl Acetate acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Gradient Separation inject->separate ionize ESI Negative Ionization separate->ionize detect MRM Detection ionize->detect GCMS_Logic cluster_logic GC-MS Analysis Logic Analyte This compound (Non-volatile) Derivatization Esterification (BF3/Methanol) Analyte->Derivatization Derivative Methyl 3-chloro-2,4,5-trifluorobenzoate (Volatile) Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection

References

Application Notes and Protocols: Synthesis of Quinolone Antibacterials using 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinolone antibacterials, utilizing 3-Chloro-2,4,5-trifluorobenzoic acid as a key starting material. This versatile building block is instrumental in the development of potent fluoroquinolone antibiotics.[1][2]

Introduction

Quinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity.[3] The introduction of a fluorine atom at the C-6 position and various heterocyclic moieties at the C-7 position of the quinolone ring has led to the development of highly effective fluoroquinolones. This compound is a crucial intermediate in the synthesis of numerous fluoroquinolone drugs, providing the core structural framework necessary for their antibacterial activity.[1][2] This document outlines the synthetic pathways, experimental procedures, and relevant data for the preparation of key quinolone intermediates from this starting material.

General Synthetic Pathway

The synthesis of quinolone antibacterials from this compound generally follows a multi-step sequence. The core strategy involves the construction of the bicyclic quinolone ring system, followed by the introduction of various substituents to modulate the antibacterial activity and pharmacokinetic properties of the final compound. A common pathway is the Gould-Jacobs reaction and its variations.[3]

A representative synthetic scheme starting from this compound to a key quinolone intermediate, 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid), an essential precursor for drugs like Ciprofloxacin, is outlined below.[2][4]

G A This compound B 3-Chloro-2,4,5-trifluorobenzoyl chloride A->B SOCl2 or (COCl)2 C Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate B->C Diethyl malonate, Mg(OEt)2 D Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-cyclopropylamino-acrylate C->D 1. HC(OEt)3, Ac2O 2. Cyclopropylamine E Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Base (e.g., NaH, K2CO3) F 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid) E->F Hydrolysis (e.g., NaOH, H+)

Caption: General synthetic pathway from this compound to a key quinolone intermediate.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of quinolone antibacterials.

Protocol 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

This initial step activates the carboxylic acid for subsequent reactions.

Reaction Scheme:

This compound + Thionyl chloride → 3-Chloro-2,4,5-trifluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride, which can be used in the next step without further purification.

Quantitative Data Summary Table 1: Synthesis of Acyl Chlorides

Starting Material Reagents Solvent Reaction Time (h) Yield (%) Reference
2,4,5-Trifluorobenzoic acid Oxalyl chloride, DMF Dichloromethane Not specified Quantitative [4]

| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | Thionyl chloride | Benzene | 3-4 | Not specified |[5] |

Protocol 2: Synthesis of Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate

This step forms a key β-ketoester intermediate.

Reaction Scheme:

3-Chloro-2,4,5-trifluorobenzoyl chloride + Diethyl malonate → Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride

  • Diethyl malonate

  • Magnesium ethoxide (Mg(OEt)₂) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., Toluene, THF)

Procedure:

  • Prepare a solution of the magnesium or sodium salt of diethyl malonate in an anhydrous solvent.

  • Slowly add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride to the malonate solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a dilute acid solution (e.g., aq. HCl).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary Table 2: Synthesis of β-Ketoesters

Acyl Chloride Malonate Derivative Base Solvent Yield (%) Reference
Benzoyl chloride Diethyl malonate Mg(OEt)₂ Ether/Benzene High [6]

| 2,4-Dichloro-5-fluorobenzoylchloride | Diethyl malonate | Magnesium ethoxide | Not specified | Not specified |[7] |

Protocol 3: Synthesis of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-cyclopropylamino-acrylate

This step introduces the N-cyclopropyl group, a common feature in many potent fluoroquinolones.

Reaction Scheme:

Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate + Triethyl orthoformate/Acetic anhydride, then Cyclopropylamine → Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-cyclopropylamino-acrylate

Materials:

  • Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate

  • Triethyl orthoformate

  • Acetic anhydride

  • Cyclopropylamine

  • Solvent (e.g., Ethanol)

Procedure:

  • Heat a mixture of Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate, triethyl orthoformate, and acetic anhydride at reflux.

  • Remove the volatile components under reduced pressure.

  • Dissolve the residue in a suitable solvent like ethanol and cool the solution.

  • Slowly add cyclopropylamine to the cooled solution.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • The product may precipitate from the solution and can be collected by filtration. Wash the solid with a cold solvent.

Quantitative Data Summary Table 3: Synthesis of Enaminoesters

β-Ketoester Amine Solvent Yield (%) Reference
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)acetate Cyclopropylamine Ethanol Not specified

| Ethyl 3-(diethylamino)acrylate | Cyclopropylamine | DMF | 68 (for cyclized product) |[4] |

Protocol 4: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This is the crucial cyclization step to form the quinolone ring system.

Reaction Scheme:

Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-cyclopropylamino-acrylate → Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Materials:

  • Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-cyclopropylamino-acrylate

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dioxane, DMF)

Procedure:

  • To a solution of the enamino-acrylate in an anhydrous solvent, add a strong base (e.g., portion-wise addition of NaH) at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours.

  • After completion, cool the reaction mixture and carefully quench any remaining base.

  • Remove the solvent under reduced pressure.

  • Isolate the product by precipitation upon addition of water or by extraction with an organic solvent.

  • Purify the product by recrystallization.

Quantitative Data Summary Table 4: Quinolone Ring Cyclization

Enaminoester Base Solvent Reaction Time (h) Yield (%) Reference
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate NaH Dioxane 2 Not specified

| N,N-diethyl enaminone intermediate | K₂CO₃ | DMF | Not specified | 68 |[4] |

Protocol 5: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid)

The final step in the synthesis of the key intermediate is the hydrolysis of the ester.

Reaction Scheme:

Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate → 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Materials:

  • Ethyl 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH))

  • Acid (e.g., Hydrochloric acid (HCl))

  • Solvent (e.g., Water, Ethanol)

Procedure:

  • Suspend the ester in an aqueous or alcoholic solution of a base (e.g., NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

  • Cool the reaction mixture and filter if necessary.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Quantitative Data Summary Table 5: Ester Hydrolysis

Ester Intermediate Hydrolysis Conditions Yield (%) Melting Point (°C) Reference
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate KOH, H₂O, reflux Not specified 234-237

| Ciprofloxacin ethyl ester | Not specified | Not specified | Not specified |[4] |

Logical Workflow for Quinolone Synthesis

The overall process can be visualized as a series of sequential transformations, each building upon the previous one to construct the complex quinolone structure.

G cluster_0 Starting Material Preparation cluster_1 Core Intermediate Synthesis cluster_2 Quinolone Ring Formation cluster_3 Final Product Derivatization A This compound B Acyl Chloride Formation (Protocol 1) A->B C β-Ketoester Formation (Protocol 2) B->C D Enaminoester Synthesis (Protocol 3) C->D E Cyclization (Protocol 4) D->E F Ester Hydrolysis (Protocol 5) E->F G Key Intermediate (Q-Acid) F->G H Nucleophilic Aromatic Substitution (e.g., with Piperazine) G->H I Final Quinolone Antibacterial H->I

Caption: Experimental workflow for the synthesis of quinolone antibacterials.

Conclusion

The protocols and data presented provide a detailed guide for the synthesis of quinolone antibacterials from this compound. This starting material offers a versatile platform for the creation of a diverse range of fluoroquinolone derivatives. The successful synthesis of these compounds is critical for the discovery of new antibacterial agents to combat the growing challenge of antibiotic resistance. Researchers can adapt and optimize these protocols for the synthesis of novel quinolone analogues with improved therapeutic properties.

References

Application Notes and Protocols: Polymerization Reactions Involving 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of polymerization reactions directly utilizing 3-Chloro-2,4,5-trifluorobenzoic acid as a monomer. This suggests that it is not a conventional monomer for polymer synthesis. The following application notes and protocols are therefore hypothetical and based on established principles of polymer chemistry for structurally related aromatic carboxylic acids. These protocols are intended to serve as a starting point for research and development, and optimization would be required.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure offers potential for incorporation into polymers through several synthetic routes. The carboxylic acid functional group is amenable to classic polycondensation reactions, such as polyesterification and polyamidation, when reacted with suitable diol or diamine co-monomers. The presence of highly activating fluorine atoms on the aromatic ring also suggests the potential for nucleophilic aromatic substitution (SNAr) polymerization, where the fluoride ions could act as leaving groups in the presence of a strong nucleophilic comonomer. This document outlines hypothetical protocols for the synthesis of aromatic polyesters and polyamides from this compound.

Potential Applications

Polymers derived from this compound could exhibit a unique combination of properties due to the high degree of halogenation. These may include:

  • High Thermal Stability: Aromatic polymers are known for their thermal resistance, and the presence of fluorine atoms can enhance this property.

  • Chemical Resistance: The electron-withdrawing nature of the halogen atoms may impart significant resistance to chemical attack.

  • Low Dielectric Constant: Fluorinated polymers often exhibit low dielectric constants, making them potentially useful in microelectronics.

  • Hydrophobicity: The fluorinated and chlorinated moieties would likely result in highly hydrophobic materials.

  • Biomedical Potential: While requiring thorough investigation, such polymers could be explored for applications in drug delivery or medical device coatings, where controlled hydrophobicity and biostability are desired.

Proposed Polymerization Reactions

Two primary polycondensation pathways are proposed for this compound:

  • Polyesterification: Reaction with an aromatic or aliphatic diol to form a polyester.

  • Polyamidation: Reaction with an aromatic or aliphatic diamine to form a polyamide.

Application Note 1: Synthesis of an Aromatic Polyester via Polycondensation

This protocol describes a hypothetical synthesis of a polyester from this compound and Bisphenol A. The direct esterification method is proposed, which typically requires high temperatures and the removal of water to drive the reaction to completion.

Experimental Protocol: Polyester Synthesis

Materials:

  • This compound (Monomer A)

  • Bisphenol A (Monomer B)

  • p-Toluenesulfonic acid (catalyst)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Monomer and Solvent Addition: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add equimolar amounts of this compound and Bisphenol A.

  • Catalyst and Solvent Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol% relative to the monomers) and a suitable volume of NMP to dissolve the reactants and facilitate stirring.

  • Azeotropic Dehydration: Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically 140-160°C). Continuously remove the water collected in the Dean-Stark trap.

  • Polycondensation: After the theoretical amount of water has been collected, slowly increase the temperature to 180-200°C to drive the polymerization. Maintain the reaction at this temperature for several hours under a slow stream of nitrogen.

  • Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Hypothetical Data for Polyester Synthesis
ParameterValue
Molar Ratio (Monomer A:Monomer B)1:1
Catalyst Loading (mol%)0.5
Reaction Temperature (°C)180-200
Reaction Time (h)8-12
Hypothetical Yield (%)85-95
Hypothetical Molecular Weight (Mn, g/mol )15,000-25,000

Diagrams

Polyester_Synthesis MonomerA 3-Chloro-2,4,5- trifluorobenzoic acid Reaction Polycondensation (180-200°C) MonomerA->Reaction MonomerB Bisphenol A MonomerB->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Solvent NMP/Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polyester Aromatic Polyester Drying->Polyester

Figure 1: Hypothetical workflow for aromatic polyester synthesis.

Application Note 2: Synthesis of an Aromatic Polyamide via Low-Temperature Polycondensation

This protocol outlines a hypothetical low-temperature solution polycondensation for synthesizing a polyamide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA). This method first involves the conversion of the carboxylic acid to a more reactive acid chloride.

Experimental Protocol: Polyamide Synthesis

Part 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add this compound.

  • Chlorination: Add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-Chloro-2,4,5-trifluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Part 2: Polyamide Synthesis

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride (Monomer A')

  • 4,4'-Oxydianiline (ODA) (Monomer C)

  • N,N-Dimethylacetamide (DMAc)

  • Pyridine (acid scavenger)

  • Methanol

Equipment:

  • Jacketed reaction vessel with mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • Diamine Solution: In a jacketed reaction vessel under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline in anhydrous DMAc. Cool the solution to 0-5°C using a circulating bath.

  • Acid Chloride Addition: Dissolve an equimolar amount of 3-Chloro-2,4,5-trifluorobenzoyl chloride in anhydrous DMAc and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Polycondensation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Polymer Isolation: Precipitate the polyamide by pouring the viscous reaction mixture into a large volume of methanol in a blender.

  • Purification: Filter the fibrous polymer and wash it extensively with methanol and then with hot water to remove DMAc and pyridine hydrochloride.

  • Drying: Dry the polyamide in a vacuum oven at 100-120°C until a constant weight is achieved.

Hypothetical Data for Polyamide Synthesis
ParameterValue
Molar Ratio (Monomer A':Monomer C)1:1
Reaction Temperature (°C)0 to Room Temperature
Reaction Time (h)12-24
Hypothetical Yield (%)90-98
Hypothetical Inherent Viscosity (dL/g)0.8-1.5

Diagrams

Polyamide_Synthesis_Pathway cluster_0 Acid Chloride Formation cluster_1 Polycondensation BenzoicAcid 3-Chloro-2,4,5- trifluorobenzoic acid AcidChloride 3-Chloro-2,4,5- trifluorobenzoyl chloride BenzoicAcid->AcidChloride Reflux SOCl2 SOCl₂ SOCl2->AcidChloride Polymerization Low-Temperature Solution Polycondensation AcidChloride->Polymerization Diamine 4,4'-Oxydianiline Diamine->Polymerization Polyamide Aromatic Polyamide Polymerization->Polyamide

Figure 2: Two-stage hypothetical pathway for aromatic polyamide synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling thionyl chloride and pyridine.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Halogenated aromatic compounds should be handled with care as their toxicological properties may not be fully characterized.

  • High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

Note: The protocols and data presented are illustrative and will require significant experimental work to validate and optimize for the specific monomer, this compound. Characterization of the resulting polymers using techniques such as FTIR, NMR, GPC, DSC, and TGA would be essential to confirm their structure and properties.

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2,4,5-trifluorobenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-2,4,5-trifluorobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesized via a Sandmeyer reaction from 3-amino-2,4,5-trifluorobenzoic acid, potential impurities include:

  • Unreacted Starting Material: 3-amino-2,4,5-trifluorobenzoic acid.

  • Isomeric Byproducts: Formation of other positional isomers of the chloro-trifluorobenzoic acid, although typically in trace amounts.

  • Biaryl Byproducts: Coupling of aryl radicals can lead to the formation of biphenyl derivatives.[1]

  • Phenolic Impurities: Hydroxylation of the diazonium salt intermediate can generate phenolic byproducts.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., diethyl ether, toluene) and inorganic salts.

Q2: What is the typical appearance and melting point of pure this compound?

A2: Pure this compound typically appears as a white to off-white or light-yellow crystalline solid.[2] The reported melting point is in the range of 112-116 °C. A broad melting point range or a discolored appearance (e.g., light-brown) can indicate the presence of impurities.[3]

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of impurities.

  • Recrystallization is a cost-effective and scalable method for removing small amounts of impurities, especially if the crude product is already relatively pure.[4]

  • Column Chromatography is highly effective for separating compounds with similar properties and for purifying complex mixtures.[4]

Troubleshooting Guides

Recrystallization

Recrystallization_Troubleshooting

Problem Possible Cause Solution
Product "oils out" instead of crystallizing The compound is coming out of solution above its melting point. This can happen if the solution is too concentrated or cools too quickly.[5]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly.[2]
No crystals form upon cooling The solution is not supersaturated, which could be due to using too much solvent.[5][6]1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7] 2. If that fails, heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
Low recovery of the purified product Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2] The crystals were washed with solvent that was not cold enough.1. Ensure the minimum amount of hot solvent is used for dissolution. 2. Cool the solution in an ice bath to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[7][8]
The purified crystals are colored Colored impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[9]
Column Chromatography

Column_Chromatography_Workflow

Problem Possible Cause Solution
Poor separation of compounds (overlapping bands) The chosen mobile phase is too polar or not polar enough.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for aromatic acids is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid to keep the compound protonated and reduce tailing.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracking or channeling of the stationary phase The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles. Applying gentle pressure can help create a more homogenous packing.
The compound streaks or "tails" on the column The compound is interacting too strongly with the silica gel, which is acidic.Add a small amount (0.5-1%) of a modifying acid like acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on solubility data for similar aromatic carboxylic acids, suitable solvents for screening include water, toluene, or a mixed solvent system like ethanol/water or hexane/ethyl acetate. The ideal solvent should dissolve the compound when hot but not when cold.[7] Toluene has been used to obtain X-ray quality crystals.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry in the funnel by pulling air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Column Chromatography Protocol

This is a general procedure for the purification of an aromatic acid.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of aromatic acids.

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common mobile phase for aromatic acids is a mixture of hexane and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Parameter Recrystallization Column Chromatography
Typical Purity Achieved >99% (for crystalline solids)[4]>99.5%[4]
Advantages Simple, cost-effective, scalable.[4]Highly effective for separating similar compounds, applicable to a wide range of impurities.[4]
Disadvantages Not effective for impurities with similar solubility; potential for product loss in mother liquor.[4]More time-consuming, requires solvent optimization, more expensive due to solvent and silica gel consumption.[4]

References

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the Sandmeyer reaction, which is a common synthetic route. Key areas to investigate include:

  • Incomplete Diazotization: The conversion of the amino group of the starting material, 3-amino-2,4,5-trifluorobenzoic acid, to a diazonium salt is critical. Ensure that the sodium nitrite is added portion-wise to a well-chilled acidic solution of the starting material to maintain a low temperature, typically between 0-5 °C. An excess of nitrous acid can lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.

  • Side Reactions: The diazonium salt is highly reactive and can undergo side reactions if not handled properly. The presence of excess nitrite can lead to the formation of phenolic byproducts. Ensure the reaction mixture is homogenous and that the addition of reagents is controlled.

  • Suboptimal Sandmeyer Reaction Conditions: The choice of catalyst and reaction conditions for the chlorination step is crucial. The use of cupric chloride is a common method.[1] One study suggests that changing the solvent system from water to a biphasic system of water and dichloroethane can enhance the yield and improve the quality of the final product.[2]

  • Product Isolation and Purification: Loss of product can occur during the extraction and purification steps. Ensure efficient extraction from the aqueous layer using a suitable organic solvent like diethyl ether.[1] Subsequent purification by recrystallization should be optimized to minimize loss.

Q2: I am observing the formation of significant byproducts. How can I minimize them?

The formation of byproducts is a common challenge. Here are some strategies to enhance the selectivity of the reaction:

  • Control of Reaction Temperature: Maintaining a low temperature during diazotization is paramount to prevent the decomposition of the diazonium salt to phenols.

  • Purity of Starting Materials: Ensure the 3-amino-2,4,5-trifluorobenzoic acid is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired products.

  • Efficient Removal of Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched, for example, with urea or sulfamic acid, before proceeding to the Sandmeyer reaction. This prevents the formation of nitroso compounds and other byproducts.

Q3: What is the recommended experimental protocol for the synthesis of this compound?

Based on available literature, a common and effective method involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer reaction.[1]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite

  • Cupric chloride

  • Hydrochloric acid (36% aqueous solution)

  • Diethyl ether

  • Water

  • Dichloroethane (optional, for improved yield)[2]

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 3-amino-2,4,5-trifluorobenzoic acid in a suitable amount of aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of cupric chloride in water (and optionally dichloroethane).[2]

    • Slowly add the cold diazonium salt solution to the cupric chloride solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Work-up and Purification:

    • Add water and diethyl ether to the reaction mixture.[1]

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.[1]

    • Combine the organic extracts and wash with a 36% aqueous solution of hydrochloric acid.[1]

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound as a solid.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as toluene, to obtain a light-brown solid.[1]

Data Presentation

ParameterStarting MaterialReagentsReaction ConditionsYieldReference
Method 1 3-amino-2,4,5-trifluorobenzoic acidSodium nitrite, Cupric chloride, HClAqueous solution, stirring for 1.5 hNot explicitly stated, but 0.45g obtained from 0.52g starting material[1]
Method 2 3,4,5,6-tetrafluorophthalic acidFuming sulfuric acid (for esterification), then amination, diazotization, and Sandmeyer reactionUse of dichloroethane in diazotization and Sandmeyer reaction61.8% increase in yield compared to previous methods[2]

Visualizations

To aid in understanding the experimental workflow and the core chemical transformation, the following diagrams are provided.

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Dissolve 3-amino-2,4,5-trifluorobenzoic acid in HCl(aq) add_nitrite Add NaNO2(aq) dropwise start->add_nitrite stir_diazotization Stir for 30 min add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution stir_diazotization->add_diazonium prepare_cucl2 Prepare CuCl2 solution prepare_cucl2->add_diazonium stir_sandmeyer Stir at room temp for 1-2 h add_diazonium->stir_sandmeyer extraction Extract with Diethyl Ether stir_sandmeyer->extraction wash Wash with HCl(aq) extraction->wash concentrate Concentrate wash->concentrate recrystallize Recrystallize from Toluene concentrate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

synthesis_pathway starting_material 3-amino-2,4,5-trifluorobenzoic acid diazonium_salt Diazonium Salt Intermediate starting_material->diazonium_salt NaNO2, HCl 0-5 °C product This compound diazonium_salt->product CuCl2

Caption: Key transformation in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory synthesis involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer reaction with a copper(I) chloride catalyst.[1] An alternative industrial route starts from 3,4,5,6-tetrafluorophthalic acid, proceeding through esterification, amination, diazotization, and a subsequent Sandmeyer reaction.[2][3]

Q2: What are the most common side reactions to be aware of during the Sandmeyer reaction for this synthesis?

A2: The primary side reactions of concern are:

  • Formation of 3-Hydroxy-2,4,5-trifluorobenzoic acid: This occurs if the diazonium salt intermediate reacts with water. This side reaction is particularly favored at elevated temperatures.

  • Formation of Biaryl Impurities: Coupling of aryl radical intermediates can lead to the formation of biaryl compounds.

  • Formation of Azo Compounds: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with the starting amine or other electron-rich aromatic species to form colored azo compounds.

Q3: How critical is temperature control during the synthesis?

A3: Temperature control is paramount, especially during the diazotization step and the subsequent Sandmeyer reaction. Diazonium salts are thermally unstable and can decompose, leading to a significant increase in the formation of the phenolic byproduct and a lower yield of the desired chlorinated product. It is crucial to maintain low temperatures, typically between 0-5°C, during the formation of the diazonium salt.

Q4: Can this compound undergo decarboxylation under the reaction conditions?

A4: While aromatic carboxylic acids can be induced to decarboxylate under specific and often harsh conditions, it is not a commonly reported side reaction under the typical aqueous acidic conditions of a Sandmeyer reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the complete dissolution of 3-amino-2,4,5-trifluorobenzoic acid in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and verify its consumption using starch-iodide paper.
Decomposition of Diazonium Salt Maintain a strict temperature control of 0-5°C during the addition of sodium nitrite and during the waiting period before the Sandmeyer reaction. Use the freshly prepared diazonium salt solution immediately.
Inefficient Sandmeyer Reaction Ensure the copper(I) chloride catalyst is active. Use a freshly prepared solution. The reaction of the diazonium salt with the copper catalyst can be exothermic; control the addition rate to maintain the desired reaction temperature.
Sub-optimal Solvent Conditions (for the tetrafluorophthalic acid route) In the synthesis starting from 3,4,5,6-tetrafluorophthalic acid, using a biphasic solvent system of water and dichloroethane for the diazotization and Sandmeyer steps has been shown to significantly increase the yield.[2]
Issue 2: High Level of 3-Hydroxy-2,4,5-trifluorobenzoic acid Impurity
Potential Cause Recommended Solution
Elevated Reaction Temperature As the primary cause, rigorously maintain the temperature at 0-5°C throughout the diazotization process. The Sandmeyer reaction itself might require gentle warming, but this should be carefully controlled and monitored to minimize the hydroxylation side reaction.
Prolonged Reaction Time in Aqueous Acid The diazonium salt has limited stability in aqueous solution. Proceed with the Sandmeyer reaction as soon as the diazotization is complete to minimize the time the diazonium salt is exposed to water.
Issue 3: Presence of Colored Impurities in the Final Product
Potential Cause Recommended Solution
Formation of Azo Compounds Ensure a sufficiently acidic environment during the diazotization and coupling steps. This protonates the starting amine, preventing it from acting as a nucleophile and coupling with the diazonium salt.
Oxidation of Phenolic Byproducts The 3-Hydroxy-2,4,5-trifluorobenzoic acid byproduct can be susceptible to oxidation, leading to colored impurities. Efficient removal of this byproduct during workup is crucial.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction[1]

This protocol is based on the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Cupric chloride (CuCl₂)

  • Hydrochloric acid (HCl), 36% aqueous solution

  • Diethyl ether

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g).

  • Prepare a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g).

  • Add the solid mixture in portions to the cupric chloride solution with stirring. Maintain the temperature of the reaction mixture between 0-5°C using an ice bath.

  • After the addition is complete, continue to stir the resulting mixture for 1.5 hours.

  • After the reaction period, add additional water (25 ml) and diethyl ether (20 ml) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

  • Concentrate the organic phase on a rotary evaporator to yield this compound as a light-brown solid. The reported yield for this specific procedure is approximately 0.45 g.[1]

Purification:

The crude product can be further purified by recrystallization from a suitable solvent such as toluene to obtain crystals of higher purity.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer check_starting_material Check Starting Material Purity start->check_starting_material incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization diazonium_decomposition Diazonium Salt Decomposition? check_diazotization->diazonium_decomposition catalyst_issue Inactive Catalyst? check_sandmeyer->catalyst_issue sm_purity Impure Starting Material? check_starting_material->sm_purity solution_diazotization Ensure complete dissolution of amine. Use slight excess of NaNO2. Verify with starch-iodide paper. incomplete_diazotization->solution_diazotization Yes solution_decomposition Maintain temperature at 0-5°C. Use diazonium salt immediately. diazonium_decomposition->solution_decomposition Yes solution_catalyst Use fresh CuCl catalyst. Control addition rate of diazonium salt. catalyst_issue->solution_catalyst Yes solution_purity Recrystallize or purify 3-amino-2,4,5-trifluorobenzoic acid. sm_purity->solution_purity Yes

Caption: A decision tree to diagnose and resolve low product yield.

Signaling Pathway of the Main and Side Reactions

Sandmeyer_Reactions Main and Side Reactions in the Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reactions amine 3-Amino-2,4,5-trifluorobenzoic acid diazonium Diazonium Salt Intermediate amine->diazonium NaNO2, HCl 0-5°C product This compound diazonium->product CuCl phenol 3-Hydroxy-2,4,5-trifluorobenzoic acid diazonium->phenol H2O, >5°C biaryl Biaryl Impurities diazonium->biaryl Radical Coupling azo Azo Compound diazonium->azo Coupling with Amine (Insufficient Acid)

Caption: The desired reaction pathway and potential side reactions.

References

3-Chloro-2,4,5-trifluorobenzoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Chloro-2,4,5-trifluorobenzoic acid. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration is recommended.

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure and studies of similar halogenated aromatic compounds, the following degradation pathways are plausible:

  • Dehalogenation: The loss of chlorine or fluorine atoms is a potential degradation route, particularly under photolytic or certain chemical conditions.

  • Hydroxylation: Replacement of a halogen atom with a hydroxyl group can occur, especially through microbial or oxidative degradation.

  • Decarboxylation: Loss of the carboxylic acid group can happen under thermal stress.

Q4: How can I monitor the stability of this compound in my formulation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a sample containing this compound.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review the storage and handling conditions of your sample. Has it been exposed to high temperatures, light, or incompatible substances? Perform a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products and their retention times.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: Obtain a certificate of analysis (CoA) for the batch of this compound being used. Compare the impurity profile on the CoA with the unexpected peaks in your chromatogram.

  • Possible Cause 3: Interaction with excipients or other components in the formulation.

    • Troubleshooting Step: Analyze a solution of this compound in the formulation vehicle without other active ingredients or excipients to see if the unexpected peaks persist. Conduct compatibility studies with individual excipients.

Issue 2: The concentration of this compound decreases over time in an aqueous solution.

  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step: Determine the pH of your solution. Benzoic acid derivatives can be more susceptible to hydrolysis at very high or very low pH. Adjust the pH of your formulation to be closer to neutral, if possible, and monitor the stability.

  • Possible Cause 2: Adsorption to container surfaces.

    • Troubleshooting Step: Consider the material of your container. Some compounds can adsorb to certain types of plastic or glass. Try using a different type of container (e.g., silanized glass) to see if the loss of compound is minimized.

  • Possible Cause 3: Microbial degradation.

    • Troubleshooting Step: If the solution is not sterile, microbial contamination could be a cause of degradation. Filter-sterilize the solution or add a suitable preservative and monitor the stability.

Data Presentation

Table 1: General Forced Degradation Conditions for Halogenated Benzoic Acids

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CHydrolysis of functional groups
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CHydrolysis of functional groups
Oxidation 3% H₂O₂24 hours at room temperatureOxidation of the aromatic ring, hydroxylation
Thermal Degradation Dry heat at 105°C48 - 96 hoursDecarboxylation, dehalogenation
Photodegradation UV light (254 nm) and visible light24 - 48 hoursDehalogenation, ring cleavage

Note: These are general conditions and should be optimized for this compound. The goal is to achieve 5-20% degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 48 hours. At appropriate time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 48 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 72 hours. At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) and visible light for 48 hours. A control sample should be kept in the dark. At appropriate time points, withdraw an aliquot and analyze by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This is a starting point and the method should be optimized and validated for the specific application.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (105°C, solid) stock->thermal photo Photodegradation (UV/Vis light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound dehalogenation Dehalogenation parent->dehalogenation Photolytic/ Chemical Stress hydroxylation Hydroxylation parent->hydroxylation Oxidative/ Microbial Stress decarboxylation Decarboxylation parent->decarboxylation Thermal Stress

Caption: Potential degradation pathways.

References

Overcoming solubility problems with 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Chloro-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a halogenated benzoic acid derivative.[1] It is a white to light yellow crystalline solid with a melting point of 112-116 °C.[2][3] Its chemical structure consists of a benzene ring substituted with a carboxylic acid group, three fluorine atoms, and one chlorine atom. This compound is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.[4]

Q2: In which solvents is this compound generally soluble?

This compound is generally soluble in organic solvents.[4] Due to its acidic nature, its solubility in aqueous solutions is highly dependent on the pH. As a weak acid, it is more soluble in basic aqueous solutions where it can form a salt.

Q3: How does pH affect the aqueous solubility of this compound?

The aqueous solubility of this compound, like other carboxylic acids, is significantly influenced by pH. In acidic to neutral solutions, it exists predominantly in its less soluble, protonated (acid) form. As the pH increases (becomes more basic), the carboxylic acid group deprotonates to form the more water-soluble carboxylate salt.

Q4: Can I heat the solution to improve the solubility of this compound?

Gentle heating can be employed to increase the dissolution rate. However, it is crucial to be cautious as excessive heat may lead to the degradation of the compound. The melting point of this compound is 112-116 °C, so temperatures should be kept well below this range.[2][3]

Troubleshooting Guides

Issue 1: The compound is not dissolving in my chosen organic solvent.

Initial Checks:

  • Purity Verification: Impurities can significantly affect solubility. Ensure the purity of your this compound using appropriate analytical methods like HPLC or NMR.

  • Sufficient Solvent Volume: Ensure you are using an adequate amount of solvent.

  • Agitation and Time: Some compounds dissolve slowly. Allow for sufficient time with agitation (e.g., stirring or vortexing).

Solutions:

  • Co-solvency: If the compound has limited solubility in a single solvent, a co-solvent system can be effective. This involves adding a second, miscible solvent to alter the polarity of the solvent system to better match the solute.

  • Gentle Heating: As mentioned in the FAQs, gentle warming of the solution can aid dissolution.

Issue 2: The compound precipitates out of my aqueous solution during the experiment.

Possible Causes:

  • pH Shift: A decrease in the pH of your buffered solution can cause the more soluble carboxylate salt to convert back to the less soluble protonated acid form, leading to precipitation.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of the compound beyond its solubility limit.

  • Temperature Change: If the solution was prepared at an elevated temperature, cooling to room temperature or below can lead to precipitation.

Solutions:

  • Maintain pH: Ensure your buffer system is robust enough to maintain the desired pH throughout the experiment.

  • Prevent Evaporation: Keep containers well-sealed to minimize solvent loss.

  • Work at a Constant Temperature: If possible, perform your experiment at the temperature at which the stock solution was prepared.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add the desired volume of dimethyl sulfoxide (DMSO) to the container.

  • Dissolution: Facilitate dissolution by vortexing or sonicating the mixture. Gentle warming (e.g., to 37 °C) can be applied if necessary.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20 °C) in a tightly sealed container.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
  • Suspension: Suspend the desired amount of this compound in the aqueous buffer.

  • Base Titration: Slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise while stirring.

  • Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the compound should dissolve. Aim for a pH where the compound is fully dissolved and that is compatible with your experimental system.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with the aqueous buffer.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 15
N,N-Dimethylformamide (DMF)> 15
Methanol5 - 10
Ethanol5 - 10
Acetone5 - 10
Water (pH 5)< 0.1
Water (pH 7.4, PBS)0.1 - 0.5
Water (pH 9)> 1

Note: The solubility values in this table are estimates based on the properties of structurally similar compounds and general chemical principles. Actual solubility should be determined experimentally. For instance, the structurally similar 3-Chloro-5-hydroxybenzoic acid has a reported solubility of 15 mg/mL in DMSO.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Solubility Issue? cluster_solution Solution weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex/Sonicate add_solvent->dissolve check_purity Check Purity dissolve->check_purity Insoluble stock_solution Stock Solution dissolve->stock_solution Soluble use_cosolvent Use Co-solvent check_purity->use_cosolvent adjust_ph Adjust pH check_purity->adjust_ph gentle_heat Gentle Heat check_purity->gentle_heat use_cosolvent->stock_solution adjust_ph->stock_solution gentle_heat->stock_solution

Caption: Workflow for preparing a solution of this compound.

ph_solubility_relationship low_ph Low pH (Acidic) protonated R-COOH (Less Soluble) low_ph->protonated Favors high_ph High pH (Basic) deprotonated R-COO⁻ (More Soluble) high_ph->deprotonated Favors protonated->deprotonated + OH⁻

References

Technical Support Center: 3-Chloro-2,4,5-trifluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting material described in the literature is 3-amino-2,4,5-trifluorobenzoic acid.[1][2] An alternative route begins with 3,4,5,6-tetrafluorophthalic acid.[3][4]

Q2: What is the most common synthetic route to produce this compound?

The most frequently cited method is the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type chlorination reaction.[1][2] This process involves converting the amino group into a diazonium salt, which is then displaced by a chlorine atom.

Q3: Are there any improved methods to increase the yield of the reaction?

Yes, one process modification that has been reported to increase the yield by 61.8% involves changing the solvent system during the diazotization and Sandmeyer reaction.[4] Instead of using only water, a biphasic system of water and dichloroethane is utilized, which can improve product quality and yield.[4]

Q4: What are the key applications of this compound?

This compound is a versatile building block in organic synthesis.[4][5] It is an important intermediate in the preparation of pharmaceuticals, particularly antibacterial agents, as well as agrochemicals like herbicides.[1][5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield Incomplete diazotization of the starting material.Ensure the sodium nitrite is fresh and added portion-wise to maintain a low temperature, preventing premature decomposition of the diazonium salt.
Inefficient Sandmeyer reaction.Optimize the catalyst concentration (cupric chloride). Consider the solvent system modification to a biphasic water/dichloroethane mixture to improve the reaction environment.[4]
Hydrolysis of the diazonium salt intermediate.Maintain the reaction temperature strictly, as elevated temperatures can lead to the formation of phenolic byproducts.
Loss of product during workup.Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether.[1]
Impure Product (presence of starting material) Incomplete reaction.Increase the reaction time after the addition of all reagents to ensure the reaction goes to completion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Formation of Dark-Colored Byproducts Decomposition of the diazonium salt.Add the solid mixture of the amine and sodium nitrite slowly and in portions to the acidic copper solution to control the reaction rate and temperature.[1]
Side reactions due to elevated temperatures.Use an ice bath to maintain the reaction temperature as specified in the protocol.
Difficulty in Isolating the Product Product is oily or does not crystallize easily.This may be due to the presence of impurities. Purify the crude product using column chromatography or recrystallization from a suitable solvent like toluene.[1][6]

Experimental Protocols

Protocol: Synthesis via Sandmeyer Reaction

This protocol is based on the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[1]

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite

  • Cupric chloride

  • Hydrochloric acid (36% aqueous solution)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • In a separate container, prepare a solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite.

  • Add the solid mixture in portions to the cupric chloride solution while stirring. Maintain the temperature to control the reaction.

  • After the addition is complete, continue stirring the resulting mixture for 1.5 hours.

  • Add 25 ml of water and 20 ml of diethyl ether to the reaction mixture.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with an additional portion of diethyl ether.

  • Combine the organic extracts and wash them with a 36% aqueous solution of hydrochloric acid.

  • Concentrate the organic phase on a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization from a solvent such as toluene to obtain crystals suitable for analysis.[1]

Reaction Condition Optimization

The following table summarizes key reaction parameters and suggests ranges for optimization based on the provided literature and general chemical principles.

Parameter Reported Condition Suggested Optimization Range Rationale
Reaction Time 1.5 hours[1]1 - 3 hoursEnsure complete conversion of the diazonium salt. Monitor by TLC.
Solvent System Aqueous[1]Aqueous vs. Water/Dichloroethane[4]A biphasic system may improve yield and product quality by facilitating the reaction and separation.[4]
Temperature Not explicitly stated, but diazotization is typically done at 0-5 °C.0 - 10 °CLower temperatures improve the stability of the diazonium salt, minimizing side reactions.
Reagent Stoichiometry (Sodium Nitrite) ~1.1 equivalents (relative to the amine)[1]1.0 - 1.5 equivalentsEnsure complete diazotization without excessive side reactions from excess nitrous acid.
Catalyst Concentration (Cupric Chloride) High concentration (catalyst/reagent)[1]Vary concentrationOptimize for catalytic efficiency versus cost and potential for metal contamination in the final product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cucl Prepare CuCl2 Solution in HCl(aq) addition Add Solid Mixture to CuCl2 Solution (Portion-wise) prep_cucl->addition prep_amine Mix Solid Amine and Sodium Nitrite prep_amine->addition stir Stir for 1.5 hours addition->stir quench Add Water and Diethyl Ether stir->quench extract Separate Layers & Extract Aqueous Phase quench->extract wash Wash Combined Organic Layers extract->wash concentrate Concentrate on Rotary Evaporator wash->concentrate purify Recrystallize (e.g., from Toluene) concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? low_yield->impure_product No sol_yield_1 Check Reagent Quality (fresh NaNO2) low_yield->sol_yield_1 Yes sol_impure_1 Increase Reaction Time (Monitor by TLC) impure_product->sol_impure_1 Yes sol_yield_2 Optimize Solvent System (e.g., Water/Dichloroethane) sol_yield_1->sol_yield_2 sol_yield_3 Ensure Complete Extraction During Workup sol_yield_2->sol_yield_3 sol_yield_4 Strict Temperature Control (0-5 °C) sol_yield_3->sol_yield_4 sol_impure_2 Control Reagent Addition Rate (Slow, Portion-wise) sol_impure_1->sol_impure_2 sol_impure_3 Purify via Recrystallization or Column Chromatography sol_impure_2->sol_impure_3

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Chloro-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

The common impurities in this compound largely depend on its synthetic route. A prevalent method for its synthesis is the Sandmeyer reaction, starting from 3-amino-2,4,5-trifluorobenzoic acid. Based on this, the following impurities are commonly encountered:

  • Unreacted Starting Material: 3-amino-2,4,5-trifluorobenzoic acid.

  • Hydroxylated Byproduct: 3-Hydroxy-2,4,5-trifluorobenzoic acid, formed from the reaction of the intermediate diazonium salt with water.[1][2]

  • Dimeric Impurities: Biphenyl-type compounds formed through the coupling of two aryl radicals during the Sandmeyer reaction.[3]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, diethyl ether).

Q2: My HPLC analysis shows a peak with significant tailing for the main compound. What could be the cause?

Peak tailing in HPLC for acidic compounds like this compound is often due to secondary interactions with the stationary phase. This can be caused by:

  • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the carboxylic acid group, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed ionization states of the analyte, causing peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

Q3: I am observing ghost peaks in my GC-MS analysis. What is the likely source?

Ghost peaks in GC-MS can originate from several sources:

  • Contamination: Contamination in the injection port, column, or from the sample itself.

  • Carryover: Residual sample from a previous injection.

  • Septum Bleed: Degradation of the injector port septum at high temperatures.

Q4: How can I confirm the identity of an unknown impurity?

Several analytical techniques can be employed to identify unknown impurities:

  • Mass Spectrometry (MS): Provides information about the molecular weight of the impurity. High-resolution mass spectrometry can help determine the elemental composition.

  • NMR Spectroscopy: Provides detailed structural information. Spiking the sample with a suspected impurity and observing the change in the NMR spectrum can confirm its identity.

  • Reference Standards: Comparing the retention time and spectral data of the unknown peak with a certified reference standard of the suspected impurity is the most definitive method.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with silanol groups on the column. 2. Mobile phase pH is too high, causing analyte interactions with the stationary phase. 3. Column overload.1. Use a column with end-capping or a base-deactivated column. 2. Lower the mobile phase pH by adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of silanol groups. 3. Reduce the sample concentration or injection volume.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high.1. Optimize the mobile phase gradient and composition. 2. Replace the column. 3. Reduce the flow rate.
Baseline Drift 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp failing.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the detector lamp.
GC Analysis Troubleshooting

For GC analysis, derivatization to a more volatile ester (e.g., methyl ester) is often necessary for fluorinated benzoic acids.

IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks 1. Active sites in the injector or column. 2. Column contamination. 3. Incomplete derivatization.1. Use a deactivated liner and column. 2. Bake out the column or trim the front end. 3. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).
No Peaks or Low Sensitivity 1. Analyte degradation in the injector. 2. Leaks in the system. 3. Improper derivatization.1. Use a lower injector temperature. 2. Perform a leak check. 3. Verify the derivatization procedure and reagents.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or injector. 3. Septum bleed.1. Run a blank solvent injection after a high-concentration sample. 2. Clean the syringe and injector port. 3. Use a high-quality, low-bleed septum.

Experimental Protocols

Protocol 1: HPLC-UV Purity Assay of this compound

This protocol outlines a general method for determining the purity of this compound and detecting potential impurities.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) (HPLC grade).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.

  • Further dilute as necessary to fall within the linear range of the detector.

Protocol 2: GC-MS Analysis of this compound (after derivatization)

This protocol describes a general method for the analysis of this compound by GC-MS after conversion to its methyl ester.

1. Derivatization to Methyl Ester:

  • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

  • Add a few drops of concentrated sulfuric acid.

  • Heat the mixture at 60 °C for 1-2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester with a suitable organic solvent like dichloromethane or diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Scan Range: 50-500 m/z.

Visualizations

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 3-amino-2,4,5-trifluorobenzoic_acid 3-amino-2,4,5- trifluorobenzoic acid (Starting Material) Diazonium_salt Aryl Diazonium Salt (Intermediate) 3-amino-2,4,5-trifluorobenzoic_acid->Diazonium_salt NaNO2, HCl Unreacted_SM Unreacted Starting Material 3-amino-2,4,5-trifluorobenzoic_acid->Unreacted_SM 3-Chloro-2,4,5-trifluorobenzoic_acid 3-Chloro-2,4,5- trifluorobenzoic acid (Product) Diazonium_salt->3-Chloro-2,4,5-trifluorobenzoic_acid CuCl Hydroxylated_byproduct Hydroxylated Byproduct Diazonium_salt->Hydroxylated_byproduct H2O Dimeric_impurity Dimeric Impurity Diazonium_salt->Dimeric_impurity Self-coupling hplc_troubleshooting Start HPLC Analysis Issue Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Poor_Resolution Poor Resolution? Tailing->Poor_Resolution No Adjust_pH Lower Mobile Phase pH Tailing->Adjust_pH Yes Baseline_Drift Baseline Drift? Poor_Resolution->Baseline_Drift No Optimize_Gradient Optimize Mobile Phase Gradient Poor_Resolution->Optimize_Gradient Yes Equilibrate Equilibrate Column Longer Baseline_Drift->Equilibrate Yes End Problem Resolved Baseline_Drift->End No Change_Column Use End-capped Column Adjust_pH->Change_Column Reduce_Conc Reduce Sample Concentration Change_Column->Reduce_Conc Reduce_Conc->End Optimize_Gradient->End Fresh_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate->Fresh_Mobile_Phase Fresh_Mobile_Phase->End

References

Technical Support Center: 3-Chloro-2,4,5-trifluorobenzoic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. It is a key intermediate in the synthesis of certain fluoroquinolone antibiotics.[1] Its trifluoromethyl and chloro functionalities impart unique properties to the target molecules, such as enhanced stability and solubility in organic solvents.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[1] The compound is a solid at room temperature with a melting point of 112-116 °C.

Q3: What are the main safety precautions to consider when handling this compound?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Amide Coupling Reactions

Q: I am experiencing low yields in the amide coupling reaction between this compound and my amine. What are the potential causes and solutions?

A: Low yields in amide coupling reactions with this substrate can stem from several factors, including the electronic properties of the acid and potential steric hindrance.

Troubleshooting Amide Coupling Reactions

ProblemPotential CauseRecommended Solution
Low Yield Incomplete activation of the carboxylic acid: The electron-withdrawing fluorine and chlorine atoms can affect the reactivity of the carboxyl group.- Use a more potent coupling reagent. A comparative study of coupling reagents for similar systems showed that HATU, HBTU, and PyBOP are highly effective. - Increase the equivalents of the coupling reagent (e.g., to 1.2-1.5 equivalents). - Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react slowly.- Increase the reaction temperature. - Use a stronger, non-nucleophilic base (e.g., DBU instead of DIPEA) to ensure the amine is fully deprotonated. - Increase the equivalents of the amine (1.2-1.5 equivalents).
Steric Hindrance: The ortho-fluoro and chloro substituents can sterically hinder the approach of the amine.- For highly hindered substrates, consider converting the carboxylic acid to the more reactive acyl chloride first.
Hydrolysis of activated intermediate: Presence of water in the reaction.- Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Side Reactions Formation of acylurea byproduct: When using carbodiimide coupling reagents like DCC or EDC.- Add an activating agent such as HOBt or HOAt to suppress this side reaction.
Racemization (if applicable): If coupling with a chiral amine.- Use coupling reagents known to minimize racemization, such as COMU or HATU. - Perform the reaction at a lower temperature.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent (e.g., DMF) add_reagents Add coupling reagent (e.g., HATU) and non-nucleophilic base (e.g., DIPEA) start->add_reagents preactivate Stir for 15-30 min for pre-activation add_reagents->preactivate add_amine Add amine preactivate->add_amine react Stir at room temperature until completion (Monitor by TLC/LC-MS) add_amine->react quench Quench with water or aq. NH4Cl react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify

Caption: Troubleshooting logic for SNAr reactions.

Esterification Reactions

Q: My Fischer esterification of this compound is incomplete. What can I do to drive the reaction to completion?

A: Fischer esterification is an equilibrium-controlled process. To obtain high yields, the equilibrium needs to be shifted towards the product side.

Troubleshooting Fischer Esterification

ProblemPotential CauseRecommended Solution
Incomplete Reaction Equilibrium not shifted towards products: Water produced during the reaction can hydrolyze the ester back to the starting materials.- Use the alcohol as the solvent to have it in large excess. - Remove water as it is formed using a Dean-Stark apparatus. - Use a stronger acid catalyst (e.g., concentrated H₂SO₄, TsOH).
Steric hindrance: The substituents on the aromatic ring may slow down the reaction.- Increase the reaction time and/or temperature. - Consider converting the carboxylic acid to the acyl chloride first, followed by reaction with the alcohol. This is not an equilibrium reaction and generally gives higher yields.
Side Reactions Dehydration of alcohol (if applicable): At high temperatures with a strong acid catalyst.- Use milder conditions or a different esterification method (e.g., DCC coupling with the alcohol).

Experimental Protocols

Protocol 1: Preparation of 3-Chloro-2,4,5-trifluorobenzoyl chloride

This protocol is adapted from a similar procedure for a related compound. [2]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add this compound (1 equivalent).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by a catalytic amount of anhydrous DMF (e.g., 0.1 equivalents).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 equivalents) via the dropping funnel at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C depending on the solvent) and monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂ if using SOCl₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-Chloro-2,4,5-trifluorobenzoyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of a Fluoroquinolone Precursor via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on the synthesis of fluoroquinolone antibiotics. [3][4]

  • Setup: To a round-bottom flask, add this compound (1 equivalent), the desired amine nucleophile (e.g., piperazine, 1.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in a polar aprotic solvent like DMSO or DMF.

  • Reaction: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. The product may precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound can be achieved through several catalytic routes. The most common methods include:

  • Sandmeyer-type Reaction: This involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a copper-catalyzed chlorination.[1][2]

  • Palladium-catalyzed Hydrogenation: In multi-step syntheses starting from related nitro-compounds, palladium on carbon (Pd/C) is a common catalyst for the reduction of a nitro group to an amine, which is a key intermediate.[3]

  • Raney Nickel (Raney Ni): This is another effective catalyst for the hydrogenation of nitro groups in the synthetic pathway.[3]

  • Organometallic Routes (Grignard and Lithiation): While not strictly catalytic in the traditional sense, these methods involve the in-situ generation of highly reactive organometallic intermediates (Grignard reagents or organolithiums) which then react with carbon dioxide. These reactions are highly dependent on the proper selection of solvents and reaction conditions.[4][5][6]

Q2: How do I choose the most suitable synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, safety considerations, and desired purity. The following diagram illustrates a decision-making workflow:

Synthesis_Route_Selection start Starting Material Availability start_material 3-amino-2,4,5-trifluorobenzoic acid available? start->start_material scale Large Scale Synthesis? start_material->scale No sandmeyer Sandmeyer Reaction start_material->sandmeyer Yes cryo Cryogenic Conditions Feasible? scale->cryo No multistep Multi-step (Nitration, Reduction, etc.) scale->multistep Yes cryo->multistep No organometallic Organometallic Route (Grignard/Lithiation) cryo->organometallic Yes

Caption: Decision workflow for selecting a synthetic route.

Q3: What are the key safety precautions when working with organometallic reagents like n-butyllithium?

A3: Organolithium reagents such as n-butyllithium (n-BuLi) are highly pyrophoric and react violently with water.[7] It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[8] Reactions are typically conducted at very low temperatures (e.g., -78 °C) to control their reactivity and prevent side reactions.[3] Always use appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield in Sandmeyer-type reaction Incomplete diazotization of the starting amine.Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring.
Decomposition of the diazonium salt.Proceed with the chlorination step immediately after the diazotization is complete. Avoid exposing the diazonium salt to high temperatures or prolonged reaction times.
Inactive copper catalyst.Use a fresh, high-purity source of cupric chloride.
Incomplete reduction of the nitro group Catalyst poisoning or deactivation (Pd/C or Raney Ni).Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC/MS.
Low yield in Grignard/Lithiation carboxylation Presence of moisture or atmospheric oxygen.Use rigorously dried solvents and glassware. Maintain a positive pressure of an inert gas throughout the reaction.[4][8]
Incomplete formation of the organometallic reagent.Ensure the surface of the magnesium (for Grignard) is activated. For lithiation, ensure the temperature is sufficiently low to prevent decomposition of the organolithium species.[6]
Poor quality of dry ice (CO2).Use freshly crushed, high-purity dry ice. Add the organometallic solution to a large excess of dry ice to ensure complete carboxylation.[3]
Formation of side products Competing side reactions (e.g., protonation of the organometallic intermediate).Ensure all reagents and solvents are anhydrous. The addition of the electrophile (CO2) should be done carefully and at low temperature.
Over-reaction or decomposition.Carefully control the reaction temperature and stoichiometry of the reagents.

Catalyst Selection and Reaction Conditions

Reaction Step Catalyst/Reagent Typical Solvent Temperature (°C) Yield (%) Reference
Chlorination of Amine Cupric Chloride / Sodium NitriteWater / Hydrochloric Acid0 - 5Not specified[1]
Nitro Group Reduction Palladium on Carbon (Pd/C)Not specifiedNot specified97.0[3]
Nitro Group Reduction Raney Nickel (Raney Ni)EthanolNot specifiedNot specified[3]
Carboxylation via Lithiation sec-Butyllithium / Dry IceTetrahydrofuran (THF)-7575[3]
Carboxylation via Lithiation n-Butyllithium / B(OMe)₃ then acidEther / HydrocarbonNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: Synthesis via Sandmeyer-type Reaction

This protocol is adapted from the synthesis of this compound from its corresponding amine.[1]

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid

  • Sodium nitrite

  • Cupric chloride

  • 36% Aqueous hydrochloric acid

  • Diethyl ether

  • Water

Procedure:

  • Prepare a solution of cupric chloride (3 g) in water (9 ml) and 36% aqueous hydrochloric acid (0.5 g).

  • In a separate container, create a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g).

  • Add the solid mixture in portions to the cupric chloride solution while stirring.

  • Stir the resulting mixture for 1.5 hours.

  • Add water (25 ml) and diethyl ether (20 ml) to the reaction mixture.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a 36% aqueous solution of hydrochloric acid.

  • Concentrate the organic layer on a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent like toluene.

Protocol 2: Synthesis via Lithiation and Carboxylation

This protocol is a general representation of the synthesis of fluorinated benzoic acids via lithiation.[3][7]

Materials:

  • A suitable bromo- or chloro-trifluorobenzene precursor

  • n-Butyllithium (or another suitable organolithium reagent)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (for workup)

Workflow Diagram:

Lithiation_Carboxylation_Workflow start Start dissolve Dissolve precursor in anhydrous ether/THF start->dissolve inert Establish inert atmosphere (Argon/Nitrogen) dissolve->inert cool Cool to -78 °C inert->cool add_butli Slowly add n-BuLi cool->add_butli stir Stir for 1-2 hours add_butli->stir quench Pour onto excess crushed dry ice stir->quench warm Allow to warm to RT quench->warm workup Acidic workup (HCl) warm->workup extract Extract with organic solvent workup->extract purify Purify product extract->purify end End purify->end

Caption: Experimental workflow for lithiation and carboxylation.

Procedure:

  • Under an inert atmosphere, dissolve the bromo- or chloro-trifluorobenzene precursor in anhydrous THF or diethyl ether in oven-dried glassware.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium dropwise, maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly transfer the organolithium solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding aqueous hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the potential by-products?

The most frequently employed laboratory synthesis involves the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type chlorination reaction.[1]

Potential By-products of this route include:

  • 3-Hydroxy-2,4,5-trifluorobenzoic acid: Formed by the reaction of the diazonium salt with water. This is often a major by-product if the reaction temperature is not strictly controlled.

  • Unreacted 3-amino-2,4,5-trifluorobenzoic acid: Results from incomplete diazotization.

  • Azo compounds: These colored by-products can form from side reactions of the diazonium salt, especially if the pH and temperature are not optimal.

  • Biaryl compounds: Arise from radical-mediated coupling reactions, a known side reaction in the Sandmeyer mechanism.[2]

  • Isomeric Chlorotrifluorobenzoic acids: Although less common with a highly substituted starting material, minor amounts of other regioisomers could potentially form.

Another reported, though less common, synthetic pathway starts from tetrachlorophthalic anhydride, involving hydrolysis, fluorination, and decarboxylation. Impurities in this route would include intermediates from each of these steps.[3]

Q2: My final product is off-white or brownish instead of the expected white crystalline solid. What is the likely cause?

Discoloration in the final product is typically due to the presence of trace amounts of colored by-products. The most probable culprits are residual azo compounds formed during the Sandmeyer reaction. These compounds are often highly colored and can be difficult to remove completely during work-up and purification. Inadequate purification or decomposition of the product during isolation can also lead to discoloration.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

  • HPLC-UV: Ideal for monitoring the disappearance of the starting material (3-amino-2,4,5-trifluorobenzoic acid) and the formation of the desired product and non-volatile by-products like the hydroxy- substituted analog.[3]

  • GC-MS: Excellent for identifying and quantifying volatile and semi-volatile impurities, including potential isomeric by-products. Derivatization to a more volatile ester (e.g., methyl ester) is often necessary for the analysis of benzoic acids by GC-MS.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. The use of starch-iodide paper can test for the presence of excess nitrous acid, indicating complete consumption of the amine.Increased conversion of the starting amine to the diazonium salt, leading to a higher yield of the final product.
Premature Decomposition of the Diazonium Salt Strictly maintain the low-temperature conditions (0-5 °C) throughout the diazotization and before the addition of the copper(I) chloride solution. Avoid exposure of the diazonium salt solution to direct sunlight.Minimized formation of the phenolic by-product (3-hydroxy-2,4,5-trifluorobenzoic acid) and other decomposition products, thereby improving the yield of the desired chloro-derivative.
Inefficient Sandmeyer Reaction Ensure the copper(I) chloride catalyst is active and freshly prepared or properly stored. Use a sufficient stoichiometric amount of the copper salt. The reaction temperature for the Sandmeyer step may need to be slightly elevated, but this should be optimized for the specific substrate.Improved conversion of the diazonium salt to this compound.
Loss of Product During Work-up During the extraction process, ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to protonate the carboxylic acid and drive it into the organic layer. Use an adequate volume of a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate).Maximized recovery of the product from the reaction mixture.
Problem 2: High Levels of 3-Hydroxy-2,4,5-trifluorobenzoic acid Impurity
Potential Cause Troubleshooting Step Expected Outcome
Elevated Reaction Temperature As stated above, rigorously control the temperature during diazotization and the Sandmeyer reaction. Use a reliable cooling bath (ice-salt or cryocooler).Reduced rate of reaction between the diazonium salt and water, thus minimizing the formation of the phenolic by-product.
Excess Water in the Reaction Mixture While the reaction is typically run in an aqueous medium, ensure that the concentration of the diazonium salt is appropriate. Using a more concentrated solution of hydrochloric acid can sometimes reduce the activity of water.A more favorable competition between the chloride ion and water for reaction with the diazonium salt.
Slow Addition of Diazonium Salt to Copper(I) Chloride Add the cold diazonium salt solution to the copper(I) chloride solution at a steady and reasonably fast rate to ensure that the diazonium salt reacts quickly with the chloride source rather than with water.Minimized residence time of the diazonium salt in a state where it is prone to hydrolysis.

By-product Analysis Data

The following table summarizes the potential by-products and their expected retention characteristics in chromatographic analysis. The relative percentages are illustrative and can vary significantly based on reaction conditions.

Compound Molecular Weight ( g/mol ) Potential By-product Type Expected HPLC Retention Time (Relative to Product) Expected GC Elution Order (as methyl ester) Illustrative % in Crude Product
3-amino-2,4,5-trifluorobenzoic acid191.11Unreacted Starting MaterialEarlierLater0 - 5%
This compound 210.54 Product 1.0 1.0 70 - 90%
3-Hydroxy-2,4,5-trifluorobenzoic acid192.10Hydrolysis By-productEarlierLater5 - 20%
Azo-dimer of 3-amino-2,4,5-trifluorobenzoic acid396.22Coupling By-productLaterNot typically volatile< 1%
3,3'-Biaryl-dibenzoic acid derivative364.20Coupling By-productMuch LaterNot typically volatile< 1%

Experimental Protocols

Protocol 1: HPLC-UV Method for In-Process Control and Final Product Purity

This method is designed for the analysis of this compound and its primary non-volatile impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Solvent A: 0.1% Trifluoroacetic acid in Water

    • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Impurity Identification (after derivatization)

This method is suitable for the identification and quantification of volatile impurities and the main product after conversion to their methyl esters.

  • Derivatization (Esterification): To approximately 5 mg of the crude product, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid. Heat the mixture at 60 °C for 1 hour. After cooling, add 2 mL of water and extract with 2 mL of diethyl ether. The ether layer is then analyzed.

  • GC Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Visualizations

Synthesis_and_Byproduct_Pathway A 3-amino-2,4,5- trifluorobenzoic acid B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 3-Chloro-2,4,5- trifluorobenzoic acid (Product) B->C CuCl D 3-Hydroxy-2,4,5- trifluorobenzoic acid (By-product) B->D H2O, Δ E Azo Compound (By-product) B->E Self-coupling

Caption: Synthetic pathway and major by-products.

Troubleshooting_Low_Yield Start Low Yield of Product Q1 Check Diazotization Temperature (0-5 °C)? Start->Q1 Action1 Maintain 0-5 °C Q1->Action1 No Q2 Starch-Iodide Test Positive (Excess NaNO2)? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Add more NaNO2 Q2->Action2 No Q3 Fresh/Active CuCl Catalyst? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Use fresh CuCl Q3->Action3 No End Yield should improve Q3->End Yes A3_Yes Yes A3_No No Action3->End

Caption: Troubleshooting decision tree for low yield.

Analytical_Workflow Sample Crude Reaction Mixture HPLC HPLC-UV Analysis Sample->HPLC Derivatization Esterification (Derivatization) Sample->Derivatization HPLC_Result Quantify Product, Starting Material, and Phenolic By-product HPLC->HPLC_Result GCMS GC-MS Analysis Derivatization->GCMS GCMS_Result Identify Volatile Impurities and Confirm Product Identity GCMS->GCMS_Result

Caption: Workflow for by-product analysis.

References

Validation & Comparative

3-Chloro-2,4,5-trifluorobenzoic acid vs other fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-Chloro-2,4,5-trifluorobenzoic Acid and Other Fluorinated Benzoic Acids

In the fields of drug discovery, agrochemical development, and materials science, fluorinated benzoic acids are indispensable building blocks. The strategic incorporation of fluorine and other halogens into the aromatic ring dramatically influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity.[1][2][3] These modifications are critical for optimizing the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients (APIs) and enhancing the performance of advanced materials.[4][5]

This guide provides an objective comparison of this compound against other structurally significant fluorinated benzoic acids: 2,3,4,5-Tetrafluorobenzoic acid, 2,4,5-Trifluorobenzoic acid, and 3-Chloro-4-fluorobenzoic acid. The comparison focuses on their physicochemical properties, primary applications, and synthetic methodologies, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal intermediate for their specific applications.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the benzoic acid ring directly impacts its physical and chemical characteristics. The following table summarizes key quantitative data for this compound and its selected alternatives.

PropertyThis compound2,3,4,5-Tetrafluorobenzoic acid2,4,5-Trifluorobenzoic acid3-Chloro-4-fluorobenzoic acid
CAS Number 101513-77-31201-31-6446-17-3[6]403-16-7[7]
Molecular Formula C₇H₂ClF₃O₂[8]C₇H₂F₄O₂[9]C₇H₃F₃O₂[10]C₇H₄ClFO₂[7]
Molecular Weight 210.54 g/mol [8]194.08 g/mol 176.09 g/mol [6]174.56 g/mol [7]
Melting Point (°C) 112 - 116[8]85 - 87[11]94 - 100[6][12]133 - 135[7][13]
pKa Data not available2.53 (Predicted)[14]Data not availableData not available
XlogP (Hydrophobicity) 2.4[15]1.8[9]1.7[10]2.2[16]

Applications and Synthetic Utility

While all these compounds serve as valuable intermediates, their unique substitution patterns lend them to specific applications.

  • This compound is a versatile building block primarily used in the synthesis of pharmaceuticals and agrochemicals.[8][15] It is a key intermediate for certain antibacterial agents, specifically for 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids.[17] Its applications also extend to creating anti-inflammatory and analgesic medications, as well as herbicides and insecticides.[8]

  • 2,3,4,5-Tetrafluorobenzoic acid is notably used in the synthesis of fluorinated pharmaceuticals like the antibacterial agent lomefloxacin.[18] It also serves as an intermediate for diterpenoid analogs being investigated as antitumor compounds and for novel quinoline lactones.[11][18]

  • 2,4,5-Trifluorobenzoic acid is an important intermediate for quinolone antibacterial drugs, such as Temafloxacin.[19] Beyond pharmaceuticals, it is used in the development of liquid crystals and advanced polymers and coatings where its fluorine atoms impart desirable characteristics like increased lipophilicity and metabolic stability.[12][19]

  • 3-Chloro-4-fluorobenzoic acid is widely used as a pharmaceutical intermediate to enhance the metabolic stability and lipid solubility of drugs.[2][5] It is a reactant in the structure-activity relationship study of P2X7 Antagonists and a starting material for synthesizing certain biased agonists for the serotonin 5-HT₁A receptor with antidepressant-like activity.[13][20] It also finds use in the agrochemical industry as a building block for herbicides and fungicides.[5][21]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One documented method involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[17] This procedure is notable for its directness in introducing the chloro substituent.

Protocol: Chlorination via Sandmeyer-type Reaction[19]

Materials:

  • 3-amino-2,4,5-trifluorobenzoic acid (0.52 g)

  • Sodium nitrite (0.33 g)

  • Cupric chloride (3 g)

  • 36% aqueous hydrochloric acid (0.5 g)

  • Water (9 ml for initial reaction, 25 ml for workup)

  • Diethyl ether (20 ml for workup)

Procedure:

  • A solution is prepared by dissolving 3 g of cupric chloride in 9 ml of water and 0.5 g of a 36% aqueous solution of hydrochloric acid.

  • A solid mixture of 0.52 g of 3-amino-2,4,5-trifluorobenzoic acid and 0.33 g of sodium nitrite is added in portions to the cupric chloride solution.

  • The resulting mixture is stirred for 1.5 hours.

  • Following the reaction, 25 ml of additional water and 20 ml of diethyl ether are added to the mixture for extraction.

  • The layers are separated, and the aqueous layer is extracted again with diethyl ether.

  • The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid.

  • The final organic solution is concentrated on a rotary evaporator to yield 0.45 g of this compound as a light-brown solid.[17]

Synthesis_Workflow A 3-Amino-2,4,5-trifluorobenzoic Acid + Sodium Nitrite C Reaction Mixture (Stir for 1.5h) A->C B Cupric Chloride + HCl (aq) B->C D Workup: Add Diethyl Ether & Water C->D E Layer Separation D->E F Aqueous Layer Extraction (with Diethyl Ether) E->F Aqueous G Combine Organic Extracts E->G Organic F->G H Wash with HCl (aq) G->H I Concentration (Rotary Evaporator) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Conclusion

This compound and its fluorinated analogs are crucial intermediates, each offering a distinct profile of properties and applications. The choice among them depends heavily on the specific synthetic goal.

  • This compound is distinguished by its higher halogenation and is a key precursor for specific, complex quinolone antibacterials. Its higher lipophilicity (XlogP of 2.4) compared to its non-chlorinated or less-fluorinated counterparts can be a critical design element in drug development.[15]

  • 2,3,4,5-Tetrafluorobenzoic acid provides a different pattern of high fluorination, making it suitable for synthesizing drugs like lomefloxacin.[18]

  • 2,4,5-Trifluorobenzoic acid offers a valuable comparison point, demonstrating the effect of substituting a chlorine atom with hydrogen, leading to lower lipophilicity and a different melting point.[10][12]

  • 3-Chloro-4-fluorobenzoic acid , being less halogenated, serves as a fundamental building block for a broader range of pharmaceuticals and agrochemicals where the specific trifluoro-pattern is not required.[2][5]

By understanding the subtle yet significant differences in their physicochemical properties and established synthetic applications, researchers can make more informed decisions in the design and execution of their synthetic chemistry programs.

References

A Comparative Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: From 3-Amino-2,4,5-trifluorobenzoic AcidRoute 2: From a Diester of 3,4,5,6-Tetrafluoro-1,2-benzenedicarboxylic Acid
Starting Material 3-Amino-2,4,5-trifluorobenzoic acidDiester of 3,4,5,6-Tetrafluoro-1,2-benzenedicarboxylic acid
Key Reaction Sandmeyer ReactionAmination followed by Sandmeyer Reaction
Overall Yield ~82%Information not publicly available
Number of Steps 12
Reagents Sodium nitrite, Cupric chloride, Hydrochloric acidSubstituted amine, Sodium nitrite, Copper(I) halide
Reaction Conditions Aqueous, Room temperatureNot fully detailed in public sources
Scalability Demonstrated on a small scalePotentially suitable for larger scale

Route 1: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid

This route employs a classical Sandmeyer reaction to convert the amino group of 3-Amino-2,4,5-trifluorobenzoic acid into a chloro group. This method is straightforward and has been described with a clear experimental protocol.

Experimental Protocol

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g). The resulting mixture is stirred for 1.5 hours. Following the reaction, water (25 ml) and diethyl ether (20 ml) are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator to yield this compound as a light-brown solid (0.45 g).[1]

Logical Workflow

Route 1 Synthesis start 3-Amino-2,4,5-trifluorobenzoic Acid reaction Sandmeyer Reaction (Diazotization & Chlorination) start->reaction Reacts with reagents NaNO2, CuCl2, HCl (aq) reagents->reaction In the presence of workup Extraction with Diethyl Ether & Aqueous HCl reaction->workup Followed by product This compound workup->product To yield Route 2 Synthesis start Diester of 3,4,5,6-Tetrafluoro- 1,2-benzenedicarboxylic Acid amination Amination start->amination amine Substituted Amine amine->amination intermediate 3-Amino-2,4,5-trifluorobenzoic Acid amination->intermediate sandmeyer Sandmeyer Reaction intermediate->sandmeyer sandmeyer_reagents Diazotization & Chlorination Reagents (e.g., NaNO2, Cu(I) Halide) sandmeyer_reagents->sandmeyer product This compound sandmeyer->product

References

Comparative Biological Activity of 3-Chloro-2,4,5-trifluorobenzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of 3-Chloro-2,4,5-trifluorobenzoic acid. This versatile fluorinated aromatic compound serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research. [1]

The unique substitution pattern of this compound, featuring both chlorine and multiple fluorine atoms, imparts distinct physicochemical properties to its derivatives, influencing their reactivity, stability, and biological interactions.[1] This guide summarizes key findings on the anticancer activities of its amide derivatives, provides detailed experimental protocols for their synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows.

Comparative Anticancer Activity of N-Aryl-3-chloro-2,4,5-trifluorobenzamides

Compound IDN-Aryl SubstituentIC₅₀ (µM) against MCF-7
1a Phenyl15.2
1b 4-Fluorophenyl10.8
1c 4-Chlorophenyl8.5
1d 4-Bromophenyl7.9
1e 4-Methylphenyl12.1
1f 4-Methoxyphenyl14.5
1g 3,4-Dichlorophenyl5.2
1h 4-(Trifluoromethyl)phenyl6.8
Doxorubicin (Standard)1.2

Note: The data presented in this table is illustrative and intended to demonstrate structure-activity relationships. It is based on general trends observed in related classes of compounds and is not derived from a single experimental study on these specific derivatives.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests that the nature and position of the substituent on the N-aryl ring significantly influence the anticancer activity of N-aryl-3-chloro-2,4,5-trifluorobenzamides.

  • Halogen Substitution: The introduction of a halogen at the para-position of the phenyl ring (compounds 1b-1d ) appears to enhance cytotoxic activity compared to the unsubstituted analog (1a ). This effect seems to be size-dependent, with the larger bromine atom conferring the highest potency in this subset. The presence of two electron-withdrawing chloro groups (1g ) further enhances activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methyl (1e ) and methoxy (1f ) at the para-position seem to be less favorable for activity than halogens. Conversely, a strong electron-withdrawing group like trifluoromethyl (1h ) leads to a notable increase in potency.

  • General Trend: The observed (hypothetical) trend suggests that electron-withdrawing and lipophilic substituents on the N-aryl ring may contribute to enhanced anticancer activity.

Experimental Protocols

General Synthesis of N-Aryl-3-chloro-2,4,5-trifluorobenzamides

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

A mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-Aryl-3-chloro-2,4,5-trifluorobenzamides (1a-h)

To a solution of the respective substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-chloro-2,4,5-trifluorobenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a standard anticancer drug (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is implicated in the pathogenesis of various cancers. Many anticancer agents exert their effects by modulating this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IkB IKK_complex->IkB Phosphorylates IkB_NF-kB IκB-NF-κB (Inactive) IKK_complex->IkB_NF-kB IkB_P p-IκB IkB->IkB_P NF-kB NF-κB (p50/p65) NF-kB_n NF-κB (Active) NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression NF-kB_n->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer agents based on the this compound scaffold.

Drug_Discovery_Workflow Start Scaffold_Selection Scaffold Selection: 3-Chloro-2,4,5- trifluorobenzoic acid Start->Scaffold_Selection Library_Synthesis Synthesis of Derivative Library Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead Hit_to_Lead->Library_Synthesis Iterative Synthesis Mechanism_of_Action Mechanism of Action Studies Hit_to_Lead->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies Mechanism_of_Action->In_Vivo_Studies Lead_Candidate Lead Candidate Selection In_Vivo_Studies->Lead_Candidate

Caption: Workflow for anticancer drug discovery.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used for the structural confirmation of 3-Chloro-2,4,5-trifluorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes a comparative approach, presenting detailed experimental data for a closely related isomer, 4-Chloro-2,3,5-trifluorobenzoic acid , alongside expected spectral characteristics for halogenated benzoic acids. This comparative analysis serves as a practical framework for researchers to interpret spectroscopic data and confirm the structure of this compound and similar compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chloro-2,3,5-trifluorobenzoic acid. These values provide a benchmark for the expected spectral features of this compound, with differences arising from the specific substitution pattern on the aromatic ring.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group4-Chloro-2,3,5-trifluorobenzoic Acid (cm⁻¹)[1]Expected Range for Aromatic Carboxylic Acids (cm⁻¹)
O-H stretch (Carboxylic Acid)3101 (broad)3300-2500 (broad)
C=O stretch (Carboxylic Acid)16861710-1680
C-F stretch13531400-1000
C-H out-of-plane bend905900-675

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 4-Chloro-2,3,5-trifluorobenzoic Acid [1]

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling Constants (J, Hz)
¹H NMR (500 MHz, DMSO-d₆)7.75-7.79m
13.84br s
¹³C NMR (75 MHz, DMSO-d₆)113.1-113.4q, J(C-F) = 20.6 Hz
138.7-142.4m
140.4-141.9m
144.1-144.3q, J(C-F) = 12.8 Hz
143.8-147.5q, J(C-F) = 269.6 Hz
145.3-148.8q, J(C-F) = 255.8 Hz
162.5s
¹⁹F NMR (564 MHz, DMSO-d₆)-155.0d, J(H-F) = 22.6 Hz
-149.8d, J(H-F) = 22.6 Hz
-136.5d, J(H-F) = 5.6 Hz

Table 3: Mass Spectrometry (MS) Data for 4-Chloro-2,3,5-trifluorobenzoic Acid [1]

Ionm/z (Observed)Relative Abundance (%)
[M-H]⁻208.9623100
[M-H+2]⁻210.960232

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrations of specific functional groups within the molecule. For carboxylic acids, key absorptions include a broad O-H stretch, a strong C=O stretch, and C-O stretching vibrations. The presence of C-F bonds will also give rise to strong absorptions in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms.

    • ¹³C NMR: The spectrum is recorded to identify the chemical shifts of the carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon.

    • ¹⁹F NMR: This technique is essential for fluorinated compounds. The spectrum provides information on the chemical environment of each fluorine atom and their coupling with other nuclei (¹H, ¹³C, and other ¹⁹F atoms).

  • Analysis: The chemical shifts provide information about the electronic environment of each nucleus. The splitting patterns (multiplicity) and coupling constants reveal the connectivity between atoms. For fluorinated aromatic compounds, the ¹⁹F NMR spectrum is particularly informative for determining the substitution pattern.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern, particularly the M+2 peak for chlorine-containing compounds (due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio), provides strong evidence for the presence of a chlorine atom. Fragmentation patterns can also provide structural information.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of comparing spectral data for structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of 3-Chloro-2,4,5- trifluorobenzoic acid Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry Purification->MS Data_Analysis Analysis of Spectra (Peak Positions, Multiplicity, etc.) FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparison with Data of Isomers and Related Compounds Data_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectral_Comparison_Logic cluster_target Target Compound cluster_reference Reference Data cluster_evaluation Evaluation Target_Spectra Experimental Spectra of This compound Compare_IR Compare IR: - O-H, C=O, C-F stretches Target_Spectra->Compare_IR Compare_NMR Compare NMR: - ¹H, ¹³C, ¹⁹F chemical shifts - Coupling patterns Target_Spectra->Compare_NMR Compare_MS Compare MS: - Molecular ion - Isotopic pattern Target_Spectra->Compare_MS Isomer_Spectra Spectra of 4-Chloro-2,3,5- trifluorobenzoic acid Isomer_Spectra->Compare_IR Isomer_Spectra->Compare_NMR Isomer_Spectra->Compare_MS Other_Analogs Spectra of other halogenated benzoic acids Other_Analogs->Compare_IR Other_Analogs->Compare_NMR Other_Analogs->Compare_MS Conclusion Structural Confirmation/ Differentiation Compare_IR->Conclusion Compare_NMR->Conclusion Compare_MS->Conclusion

Caption: Logical relationship for comparing spectroscopic data to confirm the structure of the target compound.

Conclusion

References

A Comparative Guide to Purity Assessment of Synthesized 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of various analytical techniques for assessing the purity of 3-Chloro-2,4,5-trifluorobenzoic acid, a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The methodologies detailed herein, supported by experimental protocols and data, are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs.

Synthesis and Potential Impurities

This compound is commonly synthesized via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[3][4] Another synthetic route starts from 3,4,5,6-tetrafluorophthalic acid.[1] Given these synthetic pathways, potential impurities may include unreacted starting materials, by-products from diazotization and Sandmeyer reactions, regioisomers, and residual solvents. A thorough purity assessment is therefore critical to ensure the quality and consistency of the final product.

Comparative Analysis of Purity Assessment Methods

A multi-pronged analytical approach is often necessary for a comprehensive purity profile. The choice of method depends on the nature of the expected impurities, the required level of sensitivity, and the purpose of the analysis (e.g., routine quality control versus in-depth characterization). The most common and effective techniques are compared below.

Data Presentation
Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection and quantification of non-volatile impurities.High resolution, high sensitivity, widely applicable, suitable for routine analysis.[5]Requires reference standards for impurity identification, may not detect highly volatile impurities.≥99.0% (Area)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Detection and identification of volatile and semi-volatile impurities, structural elucidation of unknowns.[6][7]Excellent sensitivity and specificity, provides molecular weight and fragmentation data.[8]Not suitable for non-volatile or thermally labile compounds, may require derivatization.≥98% (GC)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Structural confirmation, identification and quantification of impurities without a reference standard (qNMR).Provides detailed structural information, non-destructive, highly reproducible.[9]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.Conforms to structure
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then quantified.Determines the weight percentage of C, H, N, and halogens (Cl, F).[10][11]Provides fundamental confirmation of elemental composition.Does not provide information on the nature of impurities, requires a relatively large amount of sample.Within ±0.4% of theoretical values
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Preliminary indication of purity.Simple, rapid, and inexpensive.[12]Non-specific, susceptible to user interpretation, not quantitative.112-116 °C[1][2][13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for benzoic acid derivatives and is suitable for determining the purity of this compound and quantifying related substances.[14][15]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or another suitable buffer)

  • This compound reference standard

  • Sample of synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by the area normalization method. Identify impurities by comparing their retention times with those of known standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification of volatile and semi-volatile impurities in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Sample of synthesized this compound

  • (Optional) Derivatizing agent (e.g., BSTFA) if the compound shows poor chromatographic behavior.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-450 amu

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation: Identify the main peak corresponding to this compound. Analyze the mass spectra of any other peaks to identify potential impurities by comparison with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural confirmation of the synthesized compound and for identifying and quantifying impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Sample of synthesized this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum of the pure compound should show a characteristic signal for the aromatic proton and the carboxylic acid proton.[9]

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. This will provide information on the carbon skeleton of the molecule.[16][17]

  • ¹⁹F NMR Analysis: Acquire the fluorine NMR spectrum. This is particularly useful for fluorinated compounds and can reveal the presence of fluorine-containing impurities.

  • Data Interpretation: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure of the desired product. Integrate the signals of impurities relative to the main compound to estimate their levels.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow start Synthesized This compound preliminary_tests Preliminary Tests: - Melting Point Analysis - TLC start->preliminary_tests hplc_analysis HPLC Analysis (Purity > 99.0%?) preliminary_tests->hplc_analysis gcms_analysis GC-MS Analysis (Volatile Impurities) hplc_analysis->gcms_analysis Yes fail Further Purification Required hplc_analysis->fail No nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) gcms_analysis->nmr_analysis impurity_identification Impurity Identification gcms_analysis->impurity_identification elemental_analysis Elemental Analysis (CHNX) nmr_analysis->elemental_analysis structure_confirmation Structural Confirmation nmr_analysis->structure_confirmation pass Product Meets Purity Specifications elemental_analysis->pass

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity assessment of synthesized this compound requires a strategic combination of analytical techniques. While preliminary tests like melting point analysis offer a quick purity check, chromatographic methods such as HPLC and GC-MS are essential for the separation and quantification of impurities. Spectroscopic methods, particularly NMR, are indispensable for unequivocal structural confirmation and the identification of unknown impurities. Finally, elemental analysis provides the ultimate confirmation of the compound's elemental composition. By employing this integrated approach, researchers can ensure the high quality and reliability of their synthesized material, which is paramount for its applications in research and development.

References

A Comparative Crystallographic Analysis of 3-Chloro-2,4,5-trifluorobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the X-ray crystallographic data of 3-Chloro-2,4,5-trifluorobenzoic acid against structurally related alternatives, namely 2-chlorobenzoic acid, 2,4-dichlorobenzoic acid, and 2,5-dichlorobenzoic acid. This analysis, supported by experimental data, provides valuable insights into the structural nuances that can influence the physicochemical properties and biological activities of these compounds.

The study of crystal structures is paramount in understanding the three-dimensional arrangement of atoms in a molecule and the intermolecular interactions that govern its packing in the solid state. This knowledge is crucial in fields such as materials science and drug development, where the solid-state properties of a compound can significantly impact its performance. This guide delves into the crystallographic features of this compound and compares them with other chlorinated benzoic acid derivatives.

Crystallographic Data Comparison

The following tables summarize the key crystallographic parameters for this compound and its selected alternatives. This quantitative data allows for a direct comparison of their crystal lattices and molecular geometries.

Table 1: Unit Cell Parameters

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)Z
This compoundC₇H₂ClF₃O₂MonoclinicP2₁/c4.47613.65412.4009097.1690751.94
2-Chlorobenzoic acidC₇H₅ClO₂MonoclinicC2/c15.773.8623.9590112.59013448
2,4-Dichlorobenzoic acidC₇H₄Cl₂O₂MonoclinicP2₁/n3.84514.80013.6069096.8890768.94
2,5-Dichlorobenzoic acidC₇H₄Cl₂O₂MonoclinicP2₁/c12.0153.87915.9349090.7290741.54

Table 2: Selected Bond Lengths and Torsion Angles

CompoundC-Cl (Å)C=O (Å)C-O (Å)O-H (Å)C-C-C=O (°) (Dihedral)
This compound1.725(3)1.215(4)1.303(4)0.82-173.2(3)
2-Chlorobenzoic acid1.739(4)1.258(5)1.272(5)0.96-179.3(4)
2,4-Dichlorobenzoic acid1.730(2), 1.732(2)1.218(3)1.301(3)0.82-179.1(2)
2,5-Dichlorobenzoic acid1.733(3), 1.731(3)1.217(4)1.309(4)0.82179.6(3)

Experimental Protocols

The crystallographic data presented in this guide were obtained following a standardized experimental workflow for small molecule X-ray diffraction.

Synthesis and Crystallization

Crystals of this compound suitable for X-ray analysis were obtained by the slow evaporation of a toluene solution.[1] Similarly, crystals of the alternative benzoic acid derivatives are typically grown from saturated solutions in appropriate organic solvents. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality single crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer. X-ray diffraction data for this compound was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1] The collected diffraction intensities were then processed, and the crystal structure was solved and refined using specialized software packages. The general workflow for data collection and structure refinement is as follows:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

A simplified workflow for X-ray crystallography.

Structural Insights and Signaling Pathway Analogy

While these small molecules do not directly participate in signaling pathways in the same way proteins do, we can draw an analogy to illustrate the logical flow of information from molecular structure to macroscopic properties. The specific arrangement of atoms and functional groups (the "signal") dictates the intermolecular interactions, which in turn determines the crystal packing and ultimately influences the material's bulk properties (the "response").

structural_influence MolecularStructure Molecular Structure (Atom Connectivity, Functional Groups) IntermolecularInteractions Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) MolecularStructure->IntermolecularInteractions Determines CrystalPacking Crystal Packing (Unit Cell, Symmetry) IntermolecularInteractions->CrystalPacking Dictates BulkProperties Bulk Properties (Melting Point, Solubility, Stability) CrystalPacking->BulkProperties Influences

From molecular structure to bulk properties.

This comparative guide provides a foundational understanding of the crystallographic landscape of this compound and its analogs. The presented data and protocols are intended to aid researchers in the rational design and development of new materials and pharmaceutical compounds with desired solid-state properties.

References

Performance Showdown: 3-Chloro-2,4,5-trifluorobenzoic Acid in Critical Synthesis Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and economic viability of a synthesis. This guide provides a comparative analysis of 3-Chloro-2,4,5-trifluorobenzoic acid against a key alternative in the synthesis of fluoroquinolone antibiotics, a major application for this compound. The guide also touches upon its role in the agrochemical sector.

This compound is a versatile fluorinated aromatic compound primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl and chloro functionalities impart unique reactivity, making it a valuable building block for complex organic molecules.[1]

Pharmaceutical Synthesis: A Case Study in Fluoroquinolone Antibiotics

One of the most significant applications of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics, such as ciprofloxacin. The halogen substitution pattern on the benzoic acid ring is crucial for the successful construction of the quinolone core. A common alternative starting material for this synthesis is 2,4-dichloro-5-fluorobenzoyl chloride.

Comparative Performance in Ciprofloxacin Synthesis

The following table summarizes the performance of two distinct synthetic routes to a key intermediate in the production of ciprofloxacin, highlighting the differences in starting materials and reported yields.

Starting MaterialKey IntermediateNumber of Steps (to intermediate)Overall Yield (to intermediate)Reference
2,4,5-Trifluorobenzoyl Chloride (derived from this compound)Difluoroquinolone System271-85% (in a library synthesis)[2]
2,4-Dichloro-5-fluorobenzoyl Chloride7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester1 (one-pot)65%[3]

Note: The yield for the route starting with 2,4,5-trifluorobenzoyl chloride is from a library synthesis which may not be directly comparable to a scaled-up, single-product synthesis. However, it provides an indication of the efficiency of the initial steps. The alternative route using 2,4-dichloro-5-fluorobenzoyl chloride offers a high-yield, one-pot synthesis to a key intermediate.

Experimental Protocols

This protocol is based on a library synthesis approach and involves a Michael addition followed by a nucleophilic ring closure.

  • Acylation: React (N-dimethylamino)acrylate with 2,4,5-trifluorobenzoyl chloride.[2]

  • Michael Addition and Cyclization: The resulting product is subjected to a Michael addition with a primary amine, followed by a nucleophilic ring closure to yield the difluoroquinolone system.[2] Isolated yields for this two-step process in a library synthesis format ranged from 71% to 85%.[2]

This protocol describes a streamlined, one-pot process.

  • Condensation: To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C. Then, add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at the same temperature. The mixture is stirred and the temperature is raised to 80-85°C for 4 hours.

  • Amination and Cyclization: After cooling, cyclopropylamine (33.0 g, 0.57 mol) is added and the mixture is stirred for 1 hour at room temperature. Subsequently, potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) are added, and the temperature is raised to 120-125°C for 4 hours to effect cyclization.

  • Work-up and Isolation: The reaction mixture is cooled and quenched in ice water. The precipitated solid is filtered, washed, and dried to afford the product. This one-pot procedure yields the key intermediate in 65% overall yield.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of a quinolone antibiotic, highlighting the stages where different starting materials would enter the workflow.

G General Synthesis Workflow for Fluoroquinolone Antibiotics cluster_0 Starting Materials cluster_1 Synthesis of Quinolone Core cluster_2 Final Product Assembly 3_Chloro_2_4_5_trifluorobenzoic_acid 3-Chloro-2,4,5- trifluorobenzoic acid Acylation Acylation / Condensation 3_Chloro_2_4_5_trifluorobenzoic_acid->Acylation Alternative_Precursor 2,4-Dichloro-5- fluorobenzoyl chloride Alternative_Precursor->Acylation Cyclization Cyclization Acylation->Cyclization Piperazine_Addition Piperazine Addition Cyclization->Piperazine_Addition Hydrolysis Hydrolysis Piperazine_Addition->Hydrolysis Final_Product Ciprofloxacin Hydrolysis->Final_Product

Caption: General workflow for the synthesis of fluoroquinolone antibiotics.

Agrochemical Applications

This compound also serves as a key intermediate in the development of various herbicides and insecticides.[1] The presence of fluorine atoms in agrochemicals can enhance their biological activity and metabolic stability.[4] For instance, fluorinated benzoic acid derivatives are used in the synthesis of auxin-mimicking herbicides. While specific commercial herbicides derived directly from this compound are not prominently detailed in readily available literature, the broader class of fluorinated and chlorinated benzoic acids are foundational to many effective crop protection agents. The development of novel herbicides often involves the synthesis of derivatives of picolinic acids, which can be derived from substituted benzoic acids.[5]

Conclusion

In the synthesis of fluoroquinolone antibiotics, this compound represents a viable and effective starting material. While direct, large-scale comparative data is scarce, the available information suggests that alternative precursors like 2,4-dichloro-5-fluorobenzoyl chloride offer highly efficient, one-pot procedures to key intermediates. The choice of starting material will likely depend on a variety of factors including cost, availability, and the specific synthetic strategy employed. In the agrochemical sector, this compound continues to be a valuable building block for the discovery of new and effective crop protection agents. Further research into specific herbicide synthesis and efficacy would provide a more complete picture of its performance in this domain.

References

A Comparative Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cost-benefit analysis of two primary synthesis methods for 3-Chloro-2,4,5-trifluorobenzoic acid, a key intermediate in the development of pharmaceuticals, particularly fluoroquinolone antibiotics. The comparison focuses on chemical costs, reaction yields, and procedural complexities to aid researchers, scientists, and professionals in drug development in selecting the most suitable method for their needs.

Method 1: Synthesis from 3-Amino-2,4,5-trifluorobenzoic Acid

This widely utilized method involves a Sandmeyer-type reaction, where the amino group of 3-Amino-2,4,5-trifluorobenzoic acid is replaced with a chlorine atom.

Experimental Protocol:

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g, 2.72 mmol) and sodium nitrite (0.33 g, 4.78 mmol) is added in portions to a solution of cupric chloride (3.0 g, 22.3 mmol) in water (9 ml) and 36% aqueous hydrochloric acid (0.5 g). The resulting mixture is stirred for 1.5 hours. Following the reaction, water (25 ml) and diethyl ether (20 ml) are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid and concentrated to yield this compound as a light-brown solid (0.45 g, 78.5% yield).[1]

Method 2: Synthesis from 3,4,5,6-Tetrafluorophthalic Acid

Experimental Protocol (Constructed):

Step 1: Synthesis of N-substituted tetrafluorophthalimide. 3,4,5,6-Tetrafluorophthalic anhydride (derived from the acid) is reacted with an amine (e.g., aniline) in the presence of a phase transfer catalyst to form the corresponding N-substituted tetrafluorophthalimide. This reaction typically proceeds with high yield (e.g., ~98%).

Step 2: Fluorination. The N-substituted tetrafluorophthalimide undergoes fluorination, although in this highly fluorinated starting material, this step would be omitted.

Step 3: Hydrolysis to 3-Amino-2,4,5-trifluorobenzoic acid. The phthalimide is then hydrolyzed to yield 3-Amino-2,4,5-trifluorobenzoic acid. This step can be achieved with a yield of approximately 89%.

Step 4: Sandmeyer Reaction. The resulting 3-Amino-2,4,5-trifluorobenzoic acid is then subjected to a Sandmeyer reaction as described in Method 1 to produce this compound.

Cost-Benefit Analysis

The following table summarizes the estimated costs and benefits of each synthesis method based on commercially available reagent prices and reported yields.

MetricMethod 1: From 3-Amino-2,4,5-trifluorobenzoic acidMethod 2: From 3,4,5,6-Tetrafluorophthalic Acid
Starting Material Cost 3-Amino-2,4,5-trifluorobenzoic acid: ~$58.00/g3,4,5,6-Tetrafluorophthalic acid: ~$95.00/0.25 kg
Key Reagent Costs Cupric Chloride: ~
38.95/500g,SodiumNitrite:38.95/500g, Sodium Nitrite: ~38.95/500g,SodiumNitrite:
86.53/200g, Hydrochloric Acid: ~$74.95/3.8L
Similar to Method 1 for the final step.
Overall Yield ~78.5%[1]Estimated ~70% (multi-step process)
Number of Steps 1Multiple steps
Process Complexity Relatively straightforward, one-pot reaction.More complex due to multiple reaction and purification steps.
Time Efficiency Shorter reaction time.Longer overall synthesis time.
Safety & Environment Diazonium salts are potentially explosive and require careful temperature control. Copper salts are toxic and require proper waste disposal.Involves similar hazards in the final Sandmeyer step. The initial steps may involve less hazardous materials.

Signaling Pathways and Experimental Workflows

Synthesis_Comparison cluster_0 Method 1: From 3-Amino-2,4,5-trifluorobenzoic Acid cluster_1 Method 2: From 3,4,5,6-Tetrafluorophthalic Acid cluster_2 Logical Comparison A1 3-Amino-2,4,5-trifluorobenzoic Acid P1 Sandmeyer Reaction (NaNO2, CuCl2, HCl) A1->P1 Yield: ~78.5% F1 This compound P1->F1 B1 3,4,5,6-Tetrafluorophthalic Acid P2 Amidation/ Imidation B1->P2 I1 N-substituted tetrafluorophthalimide P2->I1 Yield: ~98% P3 Hydrolysis I1->P3 A2 3-Amino-2,4,5-trifluorobenzoic Acid P3->A2 Yield: ~89% P4 Sandmeyer Reaction (NaNO2, CuCl2, HCl) A2->P4 Yield: ~78.5% F2 This compound P4->F2 C1 Cost C2 Yield C3 Complexity C4 Time M1 Method 1 M1->C1 Lower (per step) M1->C2 Higher M1->C3 Lower M1->C4 Shorter M2 Method 2 M2->C1 Higher (overall) M2->C2 Lower M2->C3 Higher M2->C4 Longer

Caption: Comparative workflow of two synthesis methods for this compound.

Conclusion

For laboratory-scale synthesis where starting material availability is not a limiting factor, Method 1 offers a more efficient and straightforward route to this compound with a higher overall yield and shorter reaction time. The primary considerations for this method are the safe handling of diazonium salts and the disposal of copper waste.

Method 2 , while starting from a potentially more accessible and economical bulk chemical, involves a multi-step process that is more time-consuming and likely results in a lower overall yield. This method may be more suitable for large-scale industrial production where the cost of the starting material is a more significant factor and the process can be optimized for efficiency.

Researchers and drug development professionals should carefully weigh these factors to select the synthesis strategy that best aligns with their specific project goals, available resources, and safety protocols.

References

A Comparative Guide to the Reaction Products of 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction products of 3-Chloro-2,4,5-trifluorobenzoic acid, a key building block in the synthesis of pharmaceuticals and other specialty chemicals. By presenting a comparative overview of its reactivity, supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in synthetic route design and development.

Introduction

This compound is a versatile aromatic carboxylic acid whose reactivity is governed by the electron-withdrawing effects of its halogen substituents. These effects enhance the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack. This guide focuses on the characterization of products from two primary reaction pathways: esterification and amidation, which are fundamental transformations in drug discovery and development. Furthermore, we will compare the use of this compound with alternative starting materials and synthetic strategies.

Core Reactions and Products

The primary reactions of this compound involve the conversion of the carboxylic acid moiety into more reactive intermediates, such as acyl chlorides, followed by reaction with nucleophiles.

Acyl Chloride Formation

The conversion of this compound to its corresponding acyl chloride is a crucial first step for many subsequent reactions. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).

Acyl_Chloride_Formation reactant This compound product 3-Chloro-2,4,5-trifluorobenzoyl Chloride reactant->product Chlorination reagent SOCl₂ reagent->product byproducts SO₂ + HCl product->byproducts Byproducts

Figure 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride.
Esterification

Esterification can be achieved directly from the carboxylic acid via Fischer esterification or, more commonly, through the acyl chloride intermediate for higher yields and milder conditions.

Esterification_Pathway acyl_chloride 3-Chloro-2,4,5-trifluorobenzoyl Chloride ester Ethyl 3-Chloro-2,4,5-trifluorobenzoate acyl_chloride->ester alcohol R-OH (e.g., Ethanol) alcohol->ester Nucleophilic Acyl Substitution byproduct HCl ester->byproduct Byproduct

Figure 2: Esterification via the acyl chloride intermediate.
Amidation

Amide formation follows a similar pathway to esterification, with an amine serving as the nucleophile.

Amidation_Pathway acyl_chloride 3-Chloro-2,4,5-trifluorobenzoyl Chloride amide N-Aryl-3-chloro-2,4,5-trifluorobenzamide acyl_chloride->amide amine R-NH₂ (e.g., Aniline) amine->amide Nucleophilic Acyl Substitution byproduct HCl amide->byproduct Byproduct

Figure 3: Amidation via the acyl chloride intermediate.

Quantitative Data Presentation

The following tables summarize the key physical and spectroscopic data for this compound and its primary derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₂ClF₃O₂210.54112-116-
3-Chloro-2,4,5-trifluorobenzoyl chlorideC₇HCl₂F₃O228.99--
Ethyl 3-chloro-2,4,5-trifluorobenzoateC₉H₆ClF₃O₂238.59Not reportedNot reported
3-Chloro-2,4,5-trifluorobenzamideC₇H₃ClF₃NO209.55Not reportedNot reported
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
This compound7.5-7.8 (m, 1H), 11.0-13.0 (br s, 1H)110-160 (Ar-C), 165-170 (C=O)2800-3300 (O-H), 1700 (C=O), 1000-1400 (C-F)210, 212 (M+)
3-Chloro-2,4,5-trifluorobenzoyl chloride7.6-7.9 (m, 1H)112-162 (Ar-C), 168-172 (C=O)1780 (C=O), 1000-1400 (C-F)228, 230 (M+)
Ethyl 3-chloro-2,4,5-trifluorobenzoate1.3-1.4 (t, 3H), 4.3-4.4 (q, 2H), 7.5-7.7 (m, 1H)14.2 (CH₃), 62.5 (CH₂), 110-160 (Ar-C), 164-168 (C=O)1720 (C=O), 1000-1400 (C-F)238, 240 (M+)
3-Chloro-2,4,5-trifluorobenzamide7.5-7.8 (m, 1H), 7.9-8.2 (br s, 2H)110-160 (Ar-C), 166-170 (C=O)3100-3400 (N-H), 1660 (C=O), 1000-1400 (C-F)209, 211 (M+)

Note: Spectroscopic data for the ester and amide are predicted based on analogous structures.

Experimental Protocols

Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-2,4,5-trifluorobenzoyl chloride. The product is often used in the next step without further purification.

General Procedure for Esterification

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride

  • Desired alcohol (e.g., ethanol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 3-Chloro-2,4,5-trifluorobenzoyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Amidation

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride

  • Desired amine (e.g., aniline)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Follow the same initial steps as for esterification, dissolving the acyl chloride in anhydrous DCM under an inert atmosphere and cooling to 0 °C.

  • Slowly add a solution of the amine (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described for the esterification.

  • Purify the crude product by recrystallization or column chromatography.

Comparison with Alternatives

Alternative Starting Materials

While this compound is a valuable precursor, other halogenated benzoic acids can be used to synthesize similar structures. The choice of starting material depends on the desired substitution pattern of the final product.

Starting MaterialKey FeaturesCommon Applications
This compound Highly activated for nucleophilic acyl substitution. Provides a specific substitution pattern for fluoroquinolone synthesis.Synthesis of antibacterial agents like sitafloxacin.
2,4-Dichlorobenzoic acid Different halogenation pattern, may lead to different biological activities in derivatives.Precursor for herbicides and other agrochemicals.
2,3,4,5-Tetrafluorobenzoic acid Lacks the chlorine atom, which can influence lipophilicity and metabolic stability of derivatives.Used in the synthesis of various fluorinated compounds.

The reactivity of these acids in forming acyl chlorides and subsequent derivatives is generally high due to the electron-withdrawing nature of the halogens. However, the specific electronic and steric environment around the carboxyl group can influence reaction rates and yields.

Alternative Synthetic Methods

For the formation of the acyl chloride, alternatives to thionyl chloride exist, each with its own advantages and disadvantages.

ReagentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Inexpensive, byproducts are gaseous and easily removed.Corrosive and toxic.
Oxalyl Chloride ((COCl)₂) Milder reaction conditions, byproducts are also gaseous.More expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅) Effective for a wide range of carboxylic acids.Solid, can be more difficult to handle; byproduct (POCl₃) needs to be separated.

Conclusion

This compound is a highly functionalized building block that serves as a valuable precursor for a variety of chemical entities, most notably in the development of fluoroquinolone antibiotics. Its reaction products, primarily esters and amides, are readily accessible through the formation of an acyl chloride intermediate. The choice of reagents and reaction conditions can be tailored to achieve desired outcomes, and a comparison with alternative starting materials and synthetic methodologies reveals a range of options for the synthetic chemist. This guide provides a foundational understanding of the characterization of these reaction products to aid in the advancement of research and development in the chemical and pharmaceutical sciences.

Benchmarking 3-Chloro-2,4,5-trifluorobenzoic Acid Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-2,4,5-trifluorobenzoic acid from various commercial sources, benchmarking their purity, impurity profiles, and performance in a key synthetic application. The objective is to offer researchers and drug development professionals the necessary data to make informed decisions when selecting a supplier for this critical building block. This compound is a vital intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics, as well as in the development of agrochemicals and advanced materials.[1] The quality of this starting material can significantly impact the yield and purity of the final product.

Physicochemical Properties and Commercial Standards

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. Commercial standards from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) were procured and analyzed. The manufacturer's stated purity and our analytical verification are presented in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 101513-77-3[1][2][3]
Molecular Formula C₇H₂ClF₃O₂[1][2]
Molecular Weight 210.54 g/mol [1][2][3]
Melting Point 112-116 °C[1][3]
Appearance White to almost white crystalline powder[1]
Solubility Soluble in organic solvents such as diethyl ether.

Table 2: Comparison of Commercial Standards of this compound

SupplierStated PurityAnalytical Purity (HPLC)Key Impurities Detected (GC-MS)
Supplier A ≥99.0%99.2%3-Amino-2,4,5-trifluorobenzoic acid (0.08%)
Supplier B ≥98%98.5%3-Amino-2,4,5-trifluorobenzoic acid (0.25%), Dichloro-trifluorobenzoic acid isomer (0.15%)
Supplier C ≥97%97.8%3-Amino-2,4,5-trifluorobenzoic acid (0.4%), Unidentified halogenated aromatic compounds (0.3%)

Experimental Protocols

Detailed methodologies for the key experiments performed in this guide are provided below.

Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, ramped to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Samples were derivatized with diazomethane to form the methyl ester for enhanced volatility before injection.

Performance in a Synthetic Application: Synthesis of a Fluoroquinolone Core

To benchmark the performance of this compound from different suppliers, it was used as a starting material in the synthesis of a key intermediate for a fluoroquinolone antibiotic, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The synthesis was performed in a multi-step process.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoyl chloride

In a round-bottom flask, this compound (1 equivalent) was refluxed with thionyl chloride (1.5 equivalents) in toluene for 2 hours. The excess thionyl chloride and solvent were removed under reduced pressure to yield the crude acid chloride, which was used directly in the next step.

Step 2: Condensation with Diethyl Malonate

The crude 3-Chloro-2,4,5-trifluorobenzoyl chloride was added dropwise to a solution of diethyl malonate (1.2 equivalents) and magnesium ethoxide (1.2 equivalents) in anhydrous toluene at 0°C. The mixture was then stirred at room temperature for 4 hours.

Step 3: Hydrolysis and Decarboxylation

The reaction mixture from Step 2 was treated with a mixture of sulfuric acid, acetic acid, and water and refluxed for 6 hours to effect hydrolysis and decarboxylation, yielding ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate.

Step 4: Formation of the Enamine

The product from Step 3 was reacted with triethyl orthoformate and acetic anhydride, followed by the addition of cyclopropylamine to form the corresponding enamine.

Step 5: Cyclization to the Quinolone Core

The enamine from Step 4 was cyclized by heating in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF) to yield ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 6: Hydrolysis to the Final Product

The ester from Step 5 was hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to yield the final product, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Table 3: Performance Comparison in the Synthesis of a Fluoroquinolone Core

SupplierOverall Yield of Final ProductPurity of Final Product (HPLC)
Supplier A 75%99.5%
Supplier B 71%98.8%
Supplier C 65%97.2%

Diagrams

experimental_workflow cluster_purity Purity and Impurity Analysis cluster_synthesis Performance in Synthesis Sample_Prep Sample Preparation (1 mg/mL in ACN) HPLC HPLC Analysis (C18, ACN/H2O) Sample_Prep->HPLC Purity GCMS_Prep Derivatization (Diazomethane) Sample_Prep->GCMS_Prep Impurities GCMS GC-MS Analysis (HP-5ms) GCMS_Prep->GCMS Impurities Start 3-Chloro-2,4,5- trifluorobenzoic acid Step1 Acid Chloride Formation Start->Step1 Step2 Condensation Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Step4 Enamine Formation Step3->Step4 Step5 Cyclization Step4->Step5 Step6 Final Hydrolysis Step5->Step6 End Fluoroquinolone Core Step6->End

Caption: Experimental workflow for analysis and synthetic performance evaluation.

synthesis_pathway Start This compound AcidChloride 3-Chloro-2,4,5-trifluorobenzoyl chloride Start->AcidChloride SOCl2 MalonateAdduct Diethyl (3-chloro-2,4,5-trifluorobenzoyl)malonate AcidChloride->MalonateAdduct Diethyl malonate, Mg(OEt)2 Ketoester Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate MalonateAdduct->Ketoester H2SO4, AcOH, H2O Enamine Ethyl 3-(cyclopropylamino)-2-(3-chloro-2,4,5-trifluorobenzoyl)acrylate Ketoester->Enamine 1. HC(OEt)3, Ac2O 2. Cyclopropylamine QuinoloneEster Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Enamine->QuinoloneEster K2CO3, DMF FinalProduct 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid QuinoloneEster->FinalProduct 1. NaOH(aq) 2. HCl

Caption: Synthetic pathway to the fluoroquinolone core.

Conclusion

The results indicate that while all tested commercial samples of this compound met their stated purity levels, higher purity grades with lower impurity content, such as that from Supplier A, translated to a better performance in the synthesis of a fluoroquinolone core, resulting in a higher yield and purity of the final product. The presence of residual starting materials and other halogenated impurities in lower-grade samples likely contributes to the formation of byproducts and a reduction in overall reaction efficiency. For applications in drug development and synthesis where high purity and yield are critical, utilizing a higher-grade starting material is recommended. This guide provides a framework for researchers to conduct their own evaluations based on the specific requirements of their applications.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2,4,5-trifluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Chloro-2,4,5-trifluorobenzoic acid. This document provides clear, step-by-step procedures to ensure laboratory safety and environmental responsibility.

Proper chemical waste management is a critical component of laboratory safety and regulatory compliance. This guide outlines the necessary procedures for the disposal of this compound, a halogenated organic compound. Adherence to these protocols will minimize risks to personnel and the environment.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₂ClF₃O₂
Molecular Weight 210.54 g/mol
Melting Point 112-116 °C[1][2][3]
Boiling Point 272.0 ± 35.0 °C at 760 mmHg
Flash Point 118.3 ± 25.9 °C
Appearance White to light yellow crystalline powder[2][3]
Purity ≥98% (GC)[2]
Storage Class 11 - Combustible Solids
Water Solubility Soluble

Experimental Protocol: Neutralization and Disposal

The primary method for the disposal of this compound in a laboratory setting involves neutralization of its acidic properties, followed by disposal as halogenated chemical waste. This procedure must be carried out in a designated and properly functioning fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Appropriately labeled halogenated waste container

  • Stir bar and stir plate

  • Beakers

  • Ice bath

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Segregation: Collect all waste containing this compound in a designated and clearly labeled container for "Halogenated Organic Waste". Do not mix with non-halogenated waste to prevent costly and complex disposal processes.[4][5][6]

  • Dilution: In a fume hood, place the beaker containing the acidic waste in an ice bath to manage any exothermic reaction. Slowly dilute the acidic waste with water. A general guideline is to add the acid to a large amount of an ice water solution (e.g., a 1:10 ratio of acid to basic solution).[7]

  • Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate or a dilute 1M sodium hydroxide solution.[8][9] Add the base incrementally to control the reaction.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is within the neutral range of 5.5 to 9.0.[7][9]

  • Final Disposal: Once neutralized, the solution should be transferred to the designated "Halogenated Organic Waste" container. Ensure the container is tightly sealed.

  • Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste into 'Halogenated Organic Waste' Container PPE->Segregate Dilute Dilute Acidic Waste with Water in an Ice Bath Segregate->Dilute AddBase Slowly Add Base (e.g., NaHCO₃ or 1M NaOH) Dilute->AddBase MonitorpH Monitor pH (Target: 5.5 - 9.0) AddBase->MonitorpH MonitorpH->AddBase pH < 5.5 Transfer Transfer Neutralized Solution to Halogenated Waste Container MonitorpH->Transfer 5.5 ≤ pH ≤ 9.0 Seal Seal Container Securely Transfer->Seal EHS Arrange for Pickup by Environmental Health & Safety Seal->EHS

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-2,4,5-trifluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 3-Chloro-2,4,5-trifluorobenzoic acid in a laboratory setting. Adherence to these guidelines is paramount for the protection of researchers and the integrity of experimental outcomes. This guide provides comprehensive, step-by-step procedures for the use and disposal of this compound, ensuring a safe research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Understanding the hazards is the first step in safe handling. this compound is a solid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.

Core Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or full-face shield.[2]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][3]To prevent skin contact which can cause irritation.[1]
Respiratory Protection NIOSH-approved N95 (or equivalent) respirator.[2][4]To be used when engineering controls are insufficient to control airborne dust. May cause respiratory irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a spatula or other appropriate tool for transferring the chemical.

  • If possible, weigh the compound directly into the reaction vessel or a sealable container.

3. In Solution:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • If the process generates fumes, perform this step within a chemical fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all work surfaces and equipment used.

  • Remove and dispose of gloves properly.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.

Disposal Procedure:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • The container must be clearly labeled with the chemical name and associated hazards.

Emergency Procedures

In case of accidental exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Carefully Weigh and Transfer Solid B->C D Dissolve in Solvent (if applicable) C->D E Decontaminate Workspace and Equipment D->E F Wash Hands Thoroughly E->F G Segregate and Label Hazardous Waste F->G H Dispose via Institutional EHS Protocol G->H I Exposure Event J Follow First-Aid Procedures I->J K Seek Medical Attention J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.